I-BET787
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2201082-98-4 |
|---|---|
Fórmula molecular |
C16H20ClN3O2 |
Peso molecular |
321.80 g/mol |
Nombre IUPAC |
5-[4-chloro-1-(oxan-4-ylmethyl)imidazol-2-yl]-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c1-11-7-13(9-19(2)16(11)21)15-18-14(17)10-20(15)8-12-3-5-22-6-4-12/h7,9-10,12H,3-6,8H2,1-2H3 |
Clave InChI |
UEHOXEWBUJAXSW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
I-BET787: A Deep Dive into its Epigenetic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of I-BET787 (also known as molibresib or GSK525762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of its role in epigenetic regulation, quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Core Mechanism: Targeting Epigenetic Readers
This compound exerts its effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial "readers" of the epigenetic code, recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation, survival, and inflammation.[1]
The primary mechanism of action of this compound is competitive binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins. By occupying these pockets, this compound displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional activators and leading to the suppression of target gene expression.[2][3] This targeted disruption of gene transcription is particularly effective in cancers that are dependent on the continuous expression of certain oncogenes, such as MYC.[4][5]
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and cellular activity.
| Target | Parameter | Value (nM) | Reference |
| BET Proteins (BRD2, BRD3, BRD4) | IC50 (cell-free) | ~35 | [6] |
| Tandem Bromodomains of BET | Kd | 50.5 - 61.3 | [7] |
| Tandem Bromodomains of BET | IC50 (FRET) | 32.5 - 42.5 | [7] |
| BRD4 BD1 | pIC50 | 7.1 | |
| BRD4 BD2 | pIC50 | 5.9 |
Table 1: Binding Affinity and Potency of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| OPM-2 | Myeloma | IC50 | 60.15 | [7] |
| Prostate Cancer Cell Lines (VCaP, LNCaP, 22RV1, DU145, PC3) | Prostate Cancer | gIC50 | Varies by cell line | [8] |
| Neuroblastoma Cell Lines | Neuroblastoma | gIC50 (I-BET726) | Median of 75 | [9] |
Table 2: Cellular Activity of BET Inhibitors in Cancer Cell Lines
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for crucial experimental procedures used to study its mechanism of action.
This compound Mechanism of Action
Caption: this compound competitively inhibits BET proteins, disrupting oncogene transcription.
Chromatin Immunoprecipitation (ChIP-seq) Workflow
Caption: A streamlined workflow for identifying protein-DNA interactions using ChIP-seq.
RNA Sequencing (RNA-seq) Workflow
Caption: An overview of the RNA-seq workflow for gene expression analysis.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the IC50 values of this compound in various cancer cell lines.
-
Cell Seeding: Seed cancer cell lines in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium containing 10% FBS.[7][10]
-
Compound Addition: After 12-24 hours of incubation to allow for cell attachment, add serially diluted this compound in 100 µL of medium to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate IC50 values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (log(inhibitor) vs. response) curve fit.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to assess the recruitment of BRD4 to specific genomic loci.
-
Cell Culture and Cross-linking: Culture cells to ~80-90% confluency. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells with ice-cold PBS. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-BRD4) or a negative control (e.g., IgG).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Downstream Analysis: The purified DNA can be used for qPCR to analyze enrichment at specific loci or for library preparation for ChIP-seq.
RNA Sequencing (RNA-seq) Data Analysis
This outlines a typical bioinformatics pipeline for analyzing RNA-seq data from cells treated with this compound.
-
Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2.[11]
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.[11]
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using a package like DESeq2 in R.[10] This will identify genes that are significantly up- or down-regulated upon treatment.
-
Downstream Analysis: Perform downstream analyses such as Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and functional annotation of the differentially expressed genes.[10]
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression. Its mechanism of action, centered on the inhibition of the BET family of proteins, leads to the suppression of key oncogenes and a reduction in cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other BET inhibitors.
References
- 1. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckb.genomenon.com [ckb.genomenon.com]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Registered report: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Target of I-BET787
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic target of I-BET787, a potent and orally active small molecule inhibitor. The document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Target: The Bromodomain and Extra-Terminal (BET) Family of Proteins
The primary therapeutic target of this compound is the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers.[1][2] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] BET proteins play a fundamental role in the regulation of gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[1][3]
This compound functions as a pan-BET inhibitor, meaning it targets multiple members of the BET family.[1][5][6] However, much of the therapeutic effect of BET inhibitors is attributed to the inhibition of BRD4.[3][7][8][9][10][11]
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets, known as bromodomains, of the BET proteins.[3] This action prevents the BET proteins from docking onto chromatin, thereby displacing them from gene promoter and enhancer regions. The displacement of BET proteins, particularly BRD4, from chromatin disrupts the assembly of transcriptional machinery, leading to the downregulation of a specific subset of genes critical for cellular proliferation and inflammatory responses.[3][7]
Key molecular events following this compound administration include the inhibition of the positive transcription elongation factor b (P-TEFb), which is recruited by BRD4 and is essential for transcriptional elongation.[3][7][10] This leads to a reduction in the expression of key oncogenes, such as c-MYC, and cell cycle regulators.[4][7][9][12] Furthermore, this compound has demonstrated anti-inflammatory properties by attenuating the expression of pro-inflammatory genes, a process linked to the inhibition of the NF-κB signaling pathway.[3][6][12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Parameter | Value | Reference |
| BRD4 BD1 | pIC50 | 7.1 | [5][6][15] |
| BRD4 BD2 | pIC50 | 5.9 | [5][6][15] |
Table 2: Selectivity Profile of this compound
| Target Family | Selectivity | Reference |
| Non-BET Bromodomains (26 tested) | >500-fold | [6] |
| BAZ2A | 20–40-fold | [6] |
| CREBBP/EP300 | 80–160-fold | [6] |
Table 3: Cellular Activity of this compound
| Assay | Parameter | Value | Reference |
| Human Whole Blood MCP-1 Inhibition | pIC50 | 6.9 | [6] |
| LPS-stimulated Human Whole Blood IL-6 Inhibition | pIC50 | 6.5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is employed to quantitatively measure the binding of this compound to BET bromodomains.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) conjugated to an antibody recognizing a tagged BET protein (e.g., GST-BRD4) and an acceptor fluorophore (e.g., d2) conjugated to a biotinylated histone peptide containing an acetylated lysine residue. Inhibition of the interaction by this compound leads to a decrease in the FRET signal.[16][17][18][19][20]
-
Materials:
-
Recombinant tagged BET protein (e.g., His-BRD4(BD1))
-
Biotinylated acetylated histone peptide (e.g., Biotin-H4K5ac)
-
Terbium-conjugated anti-tag antibody (e.g., Anti-His-Tb)
-
Streptavidin-conjugated acceptor (e.g., Streptavidin-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a mix of the BET protein and the anti-tag antibody-Tb donor in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of the biotinylated histone peptide and the streptavidin-acceptor in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.[18]
-
2. Western Blot Analysis of Target Protein Expression
This technique is used to assess the downstream effects of this compound on the expression levels of key proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[21][22][23][24][25]
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PD-L1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
3. Cell Viability Assay
These assays determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.[26][27][28][29]
-
Materials:
-
Cancer cell lines of interest.
-
96-well clear or opaque-walled cell culture plates.
-
Cell culture medium.
-
This compound compound dilutions.
-
MTT reagent or CellTiter-Glo® reagent.
-
Solubilization solution (for MTT).
-
Plate reader (absorbance or luminescence).
-
-
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50.[26]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the described experiments.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for a TR-FRET based binding assay.
Caption: Standard workflow for Western Blot analysis.
References
- 1. Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 7. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Proteins as Cancer Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dcreport.org [dcreport.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. researchgate.net [researchgate.net]
- 21. static.igem.wiki [static.igem.wiki]
- 22. research.stowers.org [research.stowers.org]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bio-rad.com [bio-rad.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. vigo-avocats.com [vigo-avocats.com]
- 29. worldwide.promega.com [worldwide.promega.com]
I-BET787: A Technical Guide to its Pan-BET Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET787 (GSK3535787) is a potent, orally bioavailable, and selective pan-BET (Bromodomain and Extra-Terminal) family inhibitor. This document provides an in-depth technical overview of the selectivity profile of this compound, presenting quantitative binding affinity data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. This compound demonstrates high affinity for the bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT), positioning it as a valuable tool for investigating the therapeutic potential of pan-BET inhibition in various disease models, particularly in oncology and inflammation.
Introduction
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders.
This compound is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and disrupting their downstream signaling functions. Its characterization as a pan-BET inhibitor highlights its ability to engage all members of the BET family.
Selectivity Profile of this compound
This compound exhibits potent inhibitory activity across all four members of the BET protein family. The binding affinities, expressed as pIC50 values, demonstrate high potency against BRD2, BRD3, and BRD4, with a slightly lower potency for the testis-specific BRDT.
Quantitative Binding Affinity Data
The following table summarizes the pIC50 values of this compound for the individual BET family proteins and their respective bromodomains.
| Target Protein | Bromodomain | pIC50 | IC50 (nM) |
| BRD2 | Full Length | 6.9 | 126 |
| BD2 | 5.7 | 2000 | |
| BRD3 | Full Length | 7.1 | 79 |
| BD2 | 6.2 | 631 | |
| BRD4 | Full Length | 7.1 | 79 |
| BD1 | 7.1[1][2] | 79 | |
| BD2 | 5.9[1][2] | 1259 | |
| BRDT | Full Length | 6.3 | 501 |
| BD2 | 5.1 | 7943 |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 values are calculated from the pIC50 values.
Selectivity Against Other Bromodomains
This compound demonstrates significant selectivity for the BET family over other bromodomain-containing proteins. It shows over 500-fold selectivity against a panel of 26 other bromodomains, with the exception of BAZ2A (20–40-fold selectivity) and CREBBP/EP300 (80–160-fold selectivity)[1]. This high degree of selectivity minimizes the potential for off-target effects.
Mechanism of Action
As a pan-BET inhibitor, this compound competitively binds to the acetyl-lysine binding pockets of BRD2, BRD3, BRD4, and BRDT. This prevents their association with acetylated histones at gene promoters and enhancers. The displacement of BET proteins from chromatin leads to the suppression of target gene transcription, including key oncogenes like MYC, and pro-inflammatory cytokines.[1]
Experimental Protocols
The selectivity and potency of this compound are determined using various in vitro biochemical assays. The following are detailed methodologies for two commonly employed techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the binding of BET bromodomains to acetylated histone peptides in a high-throughput format.
Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When in close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant, purified GST-tagged BET bromodomains (BRD2, BRD3, BRD4, BRDT; individual domains BD1 and BD2) are diluted in assay buffer.
-
A biotinylated synthetic peptide corresponding to an acetylated histone tail (e.g., H4K5acK8acK12acK16ac) is prepared in the same buffer.
-
This compound is serially diluted to create a concentration gradient.
-
AlphaScreen Streptavidin Donor beads and anti-GST Acceptor beads are prepared according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
To each well, add the BET bromodomain protein.
-
Add the serially diluted this compound or vehicle control (DMSO).
-
Add the biotinylated histone peptide to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
Add the AlphaScreen bead mixture (pre-incubated Donor and Acceptor beads).
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
The resulting data are normalized to controls and plotted as a dose-response curve.
-
The pIC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
BROMOscan
BROMOscan is a competitive binding assay used for broad selectivity profiling of inhibitors against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a bromodomain. The amount of bromodomain bound to the solid support is quantified.
Methodology:
-
Assay Setup:
-
A proprietary ligand is immobilized on a solid support.
-
BET bromodomains are tagged with DNA.
-
This compound is added at a fixed concentration (for single-point screening) or in a dose-response format (for Kd determination).
-
-
Competitive Binding:
-
The DNA-tagged BET bromodomain and this compound are incubated with the ligand-coated solid support.
-
If this compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
-
Quantification:
-
The amount of bromodomain bound to the solid support is quantified using qPCR to measure the amount of associated DNA.
-
A lower amount of bound bromodomain indicates a stronger interaction between the inhibitor and the bromodomain.
-
-
Data Analysis:
-
The results are typically reported as a percentage of control or as a dissociation constant (Kd).
-
This allows for a comprehensive assessment of the inhibitor's selectivity across the bromodomain family.
-
Cellular Activity
This compound demonstrates cellular activity by inhibiting the production of pro-inflammatory cytokines. For instance, it inhibits the lipopolysaccharide (LPS)-stimulated release of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6) in human whole blood with pIC50 values of 6.9 and 6.5, respectively[1]. This confirms that the biochemical potency of this compound translates to a functional effect in a cellular context.
In Vivo Efficacy
The anti-inflammatory properties of this compound have been demonstrated in a mouse model of inflammation. Oral or intravenous administration of this compound has been shown to be effective in this model, highlighting its potential for in vivo applications.[1][2]
Conclusion
This compound is a potent pan-BET inhibitor with a well-defined selectivity profile. It exhibits high affinity for all four members of the BET family and demonstrates significant selectivity over other bromodomain-containing proteins. Its ability to engage BET proteins in cellular and in vivo models underscores its utility as a chemical probe to explore the biology of BET proteins and as a potential therapeutic candidate for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other BET inhibitors.
References
I-BET787: A Technical Guide to its Role in Inhibiting Inflammatory Genes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of I-BET787, a potent bromodomain and extra-terminal (BET) inhibitor, and its significant role in the suppression of inflammatory gene expression. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and BET Proteins
This compound is an orally active small molecule that targets the bromodomains of BET proteins.[1] The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[2][3][4] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to promoters and enhancers, thereby activating gene expression.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[3] This mechanism is particularly effective in downregulating the expression of genes involved in inflammation and cancer.[2][3]
Mechanism of Action: Inhibition of Inflammatory Gene Expression
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[2][5][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the p65 subunit of NF-κB is acetylated.[2][7] This acetylation allows for the recruitment of BRD4, which then promotes the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.[2][7]
This compound disrupts the interaction between BRD4 and acetylated p65, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of these inflammatory genes.[2][7][8] This leads to a potent and selective suppression of a subset of LPS-inducible genes, including those encoding for cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[2][7][9]
Signaling Pathway Diagram
Caption: this compound inhibits the interaction of BRD4 with acetylated NF-κB (p65), thereby suppressing the transcription of inflammatory genes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in inhibiting inflammatory responses.
| Parameter | BRD4 BD1 | BRD4 BD2 | Reference |
| pIC50 | 7.1 | 5.9 | [1][9] |
| Assay | Target | pIC50 | Reference |
| Human Whole Blood | MCP-1 Inhibition | 6.9 | [9] |
| LPS-stimulated Human Whole Blood | IL-6 Inhibition | 6.5 | [9] |
| Model | Dosing | Effect | Reference |
| Mouse model of inflammation | 1.5-15 mg/kg; p.o; once or twice daily for 14 days | Demonstrated efficacy with no significant effect on body weight | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol is used to quantify the mRNA levels of inflammatory genes in response to treatment with this compound.[10][11][12][13][14]
Experimental Workflow Diagram
Caption: A streamlined workflow for quantifying changes in inflammatory gene expression using qPCR.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for a defined period (e.g., 4-24 hours).[12]
-
-
RNA Extraction:
-
Lyse the cells using a reagent like TRIzol.[10]
-
Add chloroform (B151607) to separate the RNA, DNA, and protein phases.[10]
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.[12]
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target inflammatory genes (e.g., IL6, TNF, MCP1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Add the cDNA to the master mix and perform the qPCR reaction in a real-time PCR instrument.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[12]
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.[15][16][17][18][19]
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After transfection, treat the cells with this compound or vehicle control.
-
Stimulate NF-κB activity with an appropriate inducer (e.g., TNF-α).[15]
-
-
Lysis and Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of the treated samples to the control samples to determine the effect of this compound on NF-κB transcriptional activity.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where BRD4 binds and to determine if this compound displaces BRD4 from these sites.[20][21][22][23][24]
Methodology:
-
Cross-linking and Chromatin Shearing:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[20]
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[20]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.[20]
-
Elute the BRD4-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and the input control DNA.
-
Sequence the libraries using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Identify regions of BRD4 enrichment (peaks) in the control samples.
-
Compare the peak intensities between this compound-treated and control samples to determine the effect of the inhibitor on BRD4 chromatin occupancy.
-
Conclusion
This compound is a promising therapeutic agent that effectively suppresses inflammatory gene expression by targeting the epigenetic reader protein BRD4. Its mechanism of action, centered on the inhibition of the NF-κB pathway, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize the anti-inflammatory properties of this compound and other BET inhibitors. The continued investigation of this class of compounds holds significant potential for the development of novel treatments for a wide range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 10. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. RNA extraction and quantitative PCR to assay inflammatory gene expression â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 14. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. encodeproject.org [encodeproject.org]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Impact of I-BET787 on c-Myc and Bcl-2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in various malignancies. BET proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating the transcription of key oncogenes, including c-Myc, and pro-survival factors like Bcl-2. This technical guide provides an in-depth overview of the mechanism of action of this compound and its specific effects on c-Myc and Bcl-2 expression, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: this compound Mediated Transcriptional Repression
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of target genes. One of the most well-documented consequences of BET inhibition is the profound and rapid downregulation of the master regulator of cell proliferation, c-Myc. Additionally, studies have demonstrated that BET inhibitors can directly suppress the expression of the anti-apoptotic protein Bcl-2.
I-BET787: A Deep Dive into its Impact on Histone Acetylation and Gene Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
I-BET787 is a potent, orally active pan-BET (Bromodomain and Extra-Terminal) family inhibitor with demonstrated anti-inflammatory and anti-cancer properties. This document provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its profound effects on histone acetylation and the subsequent regulation of gene transcription. Through the competitive inhibition of BET proteins, particularly BRD4, this compound effectively displaces these epigenetic readers from acetylated chromatin, leading to the transcriptional repression of key oncogenes and inflammatory mediators. This guide synthesizes quantitative data from preclinical studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their tandem bromodomains (BD1 and BD2). This interaction is a critical step in the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby activating gene transcription.
This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This action prevents the association of BET proteins with chromatin, leading to a global downregulation of target gene expression. Notably, genes with super-enhancers, which are heavily decorated with acetylated histones and occupied by BRD4, are particularly sensitive to BET inhibition. This selective targeting of oncogenic and pro-inflammatory gene expression programs forms the basis of the therapeutic potential of this compound.
Quantitative Impact of this compound
Binding Affinity and Cellular Potency
This compound exhibits high affinity for the bromodomains of BRD4. The inhibitory potential is quantified by its pIC50 values, which are the negative logarithms of the half-maximal inhibitory concentration (IC50).
| Target | pIC50 |
| BRD4 BD1 | 7.1[1] |
| BRD4 BD2 | 5.9[1] |
The cellular potency of BET inhibitors is often assessed by their ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values for the well-characterized BET inhibitor JQ1, which shares a similar mechanism of action with this compound, in several non-small cell lung carcinoma (NSCLC) cell lines.
| Cell Line | IC50 (µmol/L) for JQ1 |
| Calu-1 | 1.8[2] |
| H460 | 2[2] |
| H157 | 1.43[2] |
| A549 | 1.79[2] |
| H1299 | 0.56[2] |
Effect on Gene Transcription
A primary consequence of this compound activity is the transcriptional repression of key oncogenes. The most well-documented target is the MYC proto-oncogene. Studies with the closely related BET inhibitor JQ1 have demonstrated a significant and rapid downregulation of MYC expression in various cancer models. Furthermore, BET inhibition has been shown to suppress the transcription of other critical genes involved in cancer progression and inflammation, such as FOSL1 and IL7R.
The table below presents quantitative data on the fold change in gene expression following treatment with BET inhibitors.
| Gene Target | Cell Line/Model | Treatment | Time Point | Fold Change in Expression |
| MYC | B-ALL cell lines | 500nM JQ1 | 8 hours | Substantial suppression[3] |
| IL7R | B-ALL cell lines | 500nM JQ1 | 8 hours | Substantial suppression[3] |
| MYC | NF-kB target in β-cells | I-BET | Not Specified | Significant decrease[4] |
| XIAP | NF-kB target in β-cells | I-BET | Not Specified | Significant decrease[4] |
Impact on Histone Acetylation
By displacing BRD4 from chromatin, this compound indirectly affects the landscape of histone acetylation. While the inhibitor itself does not possess enzymatic activity, the subsequent transcriptional silencing can lead to changes in the local chromatin environment. For instance, treatment with BET inhibitors has been shown to reduce the levels of H3K27ac, a marker of active enhancers and promoters, at specific gene loci.
A study on the BET inhibitor JQ1 demonstrated its ability to reduce H3K4me3 levels at the IL1RN and GRM2 loci in cells where H3K27ac was induced by dCas9-p300, indicating a crosstalk between these modifications that is influenced by BET protein activity.[5]
Signaling Pathways Modulated by this compound
The transcriptional changes induced by this compound have profound effects on several key signaling pathways implicated in cancer and inflammation.
Mechanism of BET Inhibition
The core mechanism involves the competitive binding of this compound to the bromodomains of BET proteins, preventing their interaction with acetylated histones and the subsequent recruitment of the transcriptional machinery.
Downstream Signaling Cascades
The transcriptional repression of key genes by this compound impacts several downstream pathways:
-
Cell Cycle Regulation: By downregulating MYC, a master regulator of cell proliferation, this compound can induce cell cycle arrest, primarily at the G1 phase.[6]
-
Apoptosis: BET inhibitors have been shown to induce apoptosis in various cancer models. This can occur through both MYC-dependent and independent mechanisms, including the suppression of anti-apoptotic proteins like BCL-2.[7][8]
-
NF-κB Signaling: BET proteins are known to interact with components of the NF-κB pathway, a critical regulator of inflammation. This compound can attenuate the inflammatory response by disrupting the recruitment of BRD4 to NF-κB target genes.[4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating crosstalk between H3K27 acetylation and H3K4 trimethylation in CRISPR/dCas-based epigenome editing and gene activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
I-BET787: A Technical Guide for Oncological and Autoimmune Research
An In-depth Review of the Potent BET Inhibitor for Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET787 (also known as GSK3535787) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the scaffolding of transcriptional machinery at key gene promoters and enhancers. This mechanism leads to the downregulation of critical oncogenes and pro-inflammatory cytokines, positioning this compound as a promising therapeutic candidate for a range of malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways involved in its therapeutic effects.
Introduction: The Role of BET Proteins in Disease
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional complexes to specific gene loci.[1][2] This process is vital for the transcription of genes involved in cell cycle progression, apoptosis, and inflammation.[3] Dysregulation of BET protein activity has been implicated in the pathogenesis of numerous diseases, including cancer and autoimmune conditions, making them attractive targets for therapeutic intervention.[2][4]
This compound: Mechanism of Action
This compound is a pan-BET inhibitor, demonstrating inhibitory activity against the bromodomains of BRD2, BRD3, and BRD4. It exhibits pIC50 values of 7.1 for the first bromodomain (BD1) and 5.9 for the second bromodomain (BD2) of BRD4.[5] By occupying the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes.[2]
Impact on Oncogenic Signaling
In oncology, the anti-tumor effects of this compound are largely attributed to the downregulation of key oncogenes such as MYC.[1] Many cancers, including various leukemias and solid tumors, are dependent on the continuous expression of MYC for their proliferation and survival.[1] BRD4 is known to be a critical regulator of MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively shuts down MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Modulation of Inflammatory Pathways
In the context of autoimmune and inflammatory diseases, this compound exerts its effects primarily through the inhibition of the NF-κB signaling pathway.[6][7] NF-κB is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, acting as a critical coactivator for its transcriptional activity.[7][9] this compound disrupts this interaction, leading to a significant reduction in the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α.[9]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and the closely related compound I-BET762 (GSK525762) in various cancer cell lines.
Table 1: In Vitro Efficacy of I-BET762 (GSK525762) in Oncology
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Aspc-1 | Pancreatic Cancer | 231 | [10] |
| CAPAN-1 | Pancreatic Cancer | 990 | [10] |
| PANC-1 | Pancreatic Cancer | 2550 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 460 | [11] |
| Various Solid Tumors | Mixed | 50 - 1698 (median) | [6] |
| NUT Midline Carcinoma | NUT Midline Carcinoma | 50 (median) | [6] |
Table 2: In Vivo Efficacy of this compound in an Inflammation Model
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mouse model of inflammation | 1.5-15 mg/kg; p.o; QD or BID for 14 days | Demonstrated efficacy with no significant effect on body weight | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other BET inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer or immune cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is designed to identify the genomic regions where BRD4 binds, and how this binding is affected by this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the peak profiles between this compound-treated and control samples to identify differential binding.
RNA Sequencing (RNA-Seq)
This protocol is used to analyze the global changes in gene expression induced by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer and a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (for protein-coding genes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control on the sequencing reads, align them to a reference genome or transcriptome, and quantify gene expression levels. Identify differentially expressed genes between this compound-treated and control samples. Perform pathway analysis to understand the biological implications of the observed gene expression changes.
Conclusion
This compound is a potent BET inhibitor with significant therapeutic potential in both oncology and autoimmune diseases. Its well-defined mechanism of action, involving the disruption of key transcriptional programs, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic applications of this compound and other BET inhibitors. Future research should focus on expanding the quantitative dataset for this compound across a wider range of disease models and on optimizing its use in combination therapies to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. abpbio.com [abpbio.com]
- 8. Pre-Clinical Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Concept of Pre-Clinical Autoimmunity: Prediction and Prevention of Systemic Lupus Erythematosus: Identifying Risk Factors and Developing Strategies Against Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the In Vivo Pharmacodynamics of I-BET787: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787 (also known as GSK3535787) is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes and inflammatory mediators. Inhibition of BET proteins by this compound disrupts these interactions, leading to the downregulation of target gene expression. This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This prevents their association with chromatin and key transcription factors, thereby inhibiting the transcription of downstream target genes. A primary and well-documented target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC transcription.[1][2] Additionally, BET inhibitors have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[3]
Signaling Pathways
The primary signaling pathways affected by this compound are those regulated by transcription factors that rely on BET proteins for their activity. The two most prominent pathways are the MYC and NF-κB signaling cascades.
In Vivo Pharmacodynamics Data
Quantitative in vivo data for this compound is primarily available from studies on inflammation. While extensive quantitative anti-tumor efficacy data for this compound is not publicly available, the following tables summarize the known in vivo pharmacodynamic properties of this compound and related BET inhibitors to provide a comprehensive overview.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Dosing Regimen | Administration | Key Findings | Reference |
| Male CD1 Mice (Inflammation Model) | 1.5, 5, or 15 mg/kg; QD or BID for 14 days | Oral (p.o.) | Demonstrated efficacy in a mouse model of inflammation. No significant effect on mouse body weights. | [4] |
Table 2: Illustrative In Vivo Anti-Tumor Efficacy of BET Inhibitors (e.g., JQ1) in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Administration | Tumor Growth Inhibition (TGI) | Biomarker Modulation | Reference |
| Multiple Myeloma | MM.1S-luc | 50 mg/kg daily | Intraperitoneal (i.p.) | Significant decrease in tumor burden | Downregulation of c-Myc expression | [1] |
| Burkitt's Lymphoma | Raji | Not specified | Not specified | Potent anti-proliferative effect | Rapid suppression of MYC transcription | [2] |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | Not specified | Not specified | Sensitivity correlated with MYC expression levels | Not specified | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo pharmacodynamic studies. The following sections outline a general methodology for assessing the in vivo efficacy of BET inhibitors like this compound in xenograft models.
Xenograft Model Establishment
-
Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., multiple myeloma, lung cancer, breast cancer cell lines) are cultured under standard conditions.
-
Immunocompromised mice, such as athymic nude mice or NOD-scid mice, are typically used to prevent rejection of human tumor cells.[5]
-
-
Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.[5]
-
For some tumor types, orthotopic implantation may be performed to better recapitulate the tumor microenvironment.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration and Efficacy Evaluation
-
Dosing and Administration:
-
This compound can be formulated for oral (p.o.) or intravenous (i.v.) administration.
-
The vehicle for administration should be optimized for solubility and stability (e.g., a solution of DMSO, Tween 80, and saline).
-
Mice are randomized into vehicle control and treatment groups.
-
Dosing schedules can vary (e.g., once daily, twice daily) and are determined based on pharmacokinetic and tolerability studies.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include tumor growth delay and survival analysis.
-
Biomarker Analysis
-
Sample Collection:
-
At the end of the study, or at specified time points, tumors and other tissues are collected for biomarker analysis.
-
-
Pharmacodynamic Biomarker Assays:
-
Immunohistochemistry (IHC): To assess the expression and localization of proteins such as c-Myc and Ki-67 (a proliferation marker) in tumor tissues.
-
Western Blotting: To quantify the levels of target proteins (e.g., c-Myc, BRD4) in tumor lysates.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of target genes (e.g., MYC) in tumor samples.
-
Experimental Workflow
Conclusion
This compound is a promising BET inhibitor with demonstrated in vivo activity in preclinical models of inflammation. Its mechanism of action, centered on the inhibition of BET protein-mediated gene transcription, provides a strong rationale for its investigation in oncology. While detailed quantitative data on its anti-tumor efficacy are still emerging, the established role of BET inhibitors in suppressing key oncogenic pathways, such as those driven by c-MYC and NF-κB, underscores its therapeutic potential. The experimental protocols and methodologies outlined in this guide provide a framework for the continued in vivo evaluation of this compound and other BET inhibitors in preclinical drug development.
References
- 1. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for I-BET787 in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine recognition sites of BET proteins, this compound disrupts their chromatin-associated functions, leading to the modulation of transcriptional programs. Notably, this compound has demonstrated significant anti-inflammatory activity in various preclinical models.[1] These application notes provide a comprehensive overview of the recommended dosages, administration routes, and detailed protocols for utilizing this compound in lipopolysaccharide (LPS)-induced mouse models of acute inflammation.
Mechanism of Action in Inflammation
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli such as LPS, the p65 subunit of NF-κB (also known as RELA) is acetylated, a crucial step for its transcriptional activity. The bromodomains of BRD4 recognize and bind to this acetylated p65, recruiting the transcriptional machinery to the promoters of pro-inflammatory genes, thereby amplifying the inflammatory response. This compound competitively displaces BRD4 from acetylated p65, preventing the transcription of key inflammatory mediators like TNF-α, IL-6, and IL-1β.[2]
Quantitative Data Summary
The following tables summarize the recommended dosage and administration parameters for this compound in mouse models of inflammation.
Table 1: this compound Dosage and Administration
| Parameter | Recommendation | Reference |
| Dosage Range | 1.5 - 15 mg/kg | [1] |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | [1] |
| Dosing Frequency | Once daily (QD) or twice daily (BID) | [1] |
Table 2: Lipopolysaccharide (LPS) Dosing for Induction of Inflammation
| Inflammation Model | LPS Strain | Dosage | Administration Route | Reference |
| Systemic Endotoxemia | E. coli O111:B4 | 10-20 mg/kg | Intraperitoneal (i.p.) | [3] |
| Acute Lung Injury | E. coli O55:B5 | 10 µ g/mouse | Intratracheal (i.t.) | [3] |
Experimental Protocols
Preparation of this compound Dosing Solutions
a) For Oral Administration (Gavage):
-
Vehicle: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. It may be necessary to heat the solution slightly to aid dissolution. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the 0.5% methylcellulose solution.
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
b) For Intraperitoneal Administration:
-
Vehicle: A suitable vehicle for intraperitoneal injection is a solution of 5% DMSO in sterile saline (0.9% NaCl).
-
Preparation:
-
Dissolve the required amount of this compound powder in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration, ensuring the final DMSO concentration does not exceed 5%.
-
Vortex the solution thoroughly before administration.
-
LPS-Induced Systemic Endotoxemia Model
This model is used to study systemic inflammatory responses.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., 10 mg/kg, p.o.) 1 hour prior to LPS challenge.
-
Prepare a solution of LPS from E. coli O111:B4 in sterile, pyrogen-free saline at a concentration of 1 mg/mL.
-
Inject the mice intraperitoneally with LPS at a dose of 10 mg/kg.
-
Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection, huddled behavior).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6 by ELISA).
-
Tissues such as the liver and spleen can be harvested for histological analysis or gene expression studies.
-
LPS-Induced Acute Lung Injury (ALI) Model
This model is used to study localized inflammation in the lungs.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., 10 mg/kg, p.o.) 1 hour prior to LPS challenge.
-
Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Prepare a solution of LPS from E. coli O55:B5 in sterile, pyrogen-free saline at a concentration of 0.2 mg/mL.
-
Intratracheally instill 50 µL of the LPS solution (10 µ g/mouse ) into the lungs.
-
Allow the mice to recover from anesthesia.
-
At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells. Perform total and differential cell counts on the BAL fluid.
-
Measure total protein concentration in the BAL fluid as an indicator of lung permeability.
-
Harvest the lungs for histological examination (e.g., H&E staining for inflammatory cell infiltration and lung injury scoring) or for measuring myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Endpoint Analyses
A variety of endpoint analyses can be performed to assess the efficacy of this compound in these inflammation models:
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or BAL fluid using ELISA or multiplex assays.
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of lung or liver tissue to assess inflammatory cell infiltration, edema, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Quantification of MPO activity in lung tissue homogenates as a measure of neutrophil accumulation.
-
Flow Cytometry: Characterization of immune cell populations in BAL fluid, blood, or spleen.
-
Gene Expression Analysis: Quantification of pro-inflammatory gene expression (e.g., Tnf, Il6, Il1b) in tissues using RT-qPCR.
Conclusion
This compound is a valuable research tool for investigating the role of BET proteins in inflammatory processes. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the anti-inflammatory potential of this compound in mouse models of acute inflammation. Researchers should optimize the specific dosages and time points for their particular experimental setup and research questions. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
I-BET787 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, this compound disrupts their chromatin-dependent signaling and subsequent gene transcription. This inhibitory action has shown significant anti-inflammatory effects, making this compound a valuable tool for research in inflammation, oncology, and other areas where BET protein activity is implicated.
These application notes provide detailed information on the solubility, preparation, and use of this compound in common laboratory experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. Its solubility in common laboratory solvents is crucial for the preparation of stock and working solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 100 mg/mL | Ultrasonic treatment may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2][3] |
| Ethanol (B145695) | Sparingly Soluble | Not explicitly quantified, but can be used as a co-solvent. | For aqueous solutions, dissolving in ethanol first and then diluting with an aqueous buffer is a common practice for similar compounds. |
| Water / PBS | Sparingly Soluble | Not explicitly quantified. | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
Preparation of Stock and Working Solutions
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 321.80 g/mol ), add 310.75 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Stability |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Protocol 2: Preparation of this compound Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer (e.g., PBS)
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired cell culture medium or buffer to achieve the final working concentrations.
-
Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions for more than a day.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BET proteins, particularly BRD4, are critical co-activators for NF-κB-mediated transcription of pro-inflammatory genes.
Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the effects of this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow Diagram:
References
Application Notes and Protocols for Oral Administration of I-BET787 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of the BET inhibitor I-BET787 in preclinical research settings. This document outlines the necessary protocols for formulation, administration, and key considerations for experimental design, including summaries of available data and visualizations of the experimental workflow and the compound's mechanism of action.
Introduction to this compound
This compound is an orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with pIC50s of 7.1 and 5.9 for BRD4 BD1 and BRD4 BD2, respectively.[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby modulating the transcription of target genes. This mechanism of action underlies its anti-inflammatory and potential anti-cancer properties. Preclinical studies have demonstrated its efficacy in a mouse model of inflammation when administered orally.[1]
Data Presentation: Dosing and Formulation
Quantitative data from preclinical studies are crucial for experimental design. The following table summarizes the available dosing information for this compound.
| Parameter | Value | Species | Study Type | Formulation Vehicle | Reference |
| Oral Dose | 1.5 - 15 mg/kg | Mouse | Inflammation | Not Specified | [1] |
| Dosing Frequency | Once or twice daily | Mouse | Inflammation | Not Specified | [1] |
| Solubility | 2 mg/mL | - | In vitro | DMSO |
Note: Specific details regarding the oral formulation vehicle and pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability for this compound in preclinical models are not publicly available. Researchers should experimentally determine the optimal vehicle and conduct pharmacokinetic studies to inform dose selection and scheduling.
Experimental Protocols
Preparation of this compound for Oral Administration
The choice of vehicle for oral administration is critical, especially for compounds with low aqueous solubility. While the specific vehicle for this compound has not been reported, a common approach for poorly soluble compounds in preclinical studies is to prepare a suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Sonicator
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Protocol for Suspension Formulation:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice), calculate the total mass of this compound and the total volume of the vehicle needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: If using methylcellulose or CMC, prepare the solution according to the manufacturer's instructions. This typically involves heating a portion of the water, dispersing the powder, and then adding the remaining cold water with continuous stirring.
-
Create a paste (optional but recommended): To ensure a fine, homogenous suspension, first create a paste of the this compound powder with a small amount of the vehicle using a mortar and pestle.
-
Suspend the compound: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenize the suspension: Use a vortex mixer for several minutes to ensure the compound is evenly dispersed. For compounds that are difficult to suspend, a brief sonication may be beneficial. Visually inspect the suspension for any clumps or uneven distribution.
-
Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, keep the suspension at 4°C and protected from light. Re-vortex the suspension thoroughly before each administration to ensure homogeneity.
Note on Solubility: The solubility of this compound in DMSO is reported to be 2 mg/mL. If a solution is preferred and toxicologically permissible, a co-solvent system involving DMSO could be explored, but this must be carefully validated for in vivo use.
Oral Gavage Administration in Mice
Oral gavage is a standard method for precise oral dosing in preclinical rodent studies.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Animal Handling and Restraint: Acclimatize the animals to handling before the study begins. Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Dose Calculation: Weigh each animal on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Loading the Syringe: Draw the calculated volume of the well-suspended this compound formulation into the syringe. Ensure there are no air bubbles.
-
Gavage Procedure:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly administer the formulation.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Mandatory Visualizations
Signaling Pathway of this compound
BET inhibitors like this compound primarily exert their effects by modulating gene transcription. A key pathway affected is the NF-κB signaling cascade, which is crucial in inflammatory responses.
References
Application Note: Detecting BRD4 Inhibition by I-BET787 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in regulating gene transcription.[1][2] BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation, including the proto-oncogene c-Myc.[1][2][3] Dysregulation of BRD4 activity is implicated in various cancers, making it a prime therapeutic target.[2][4]
I-BET787 is a potent and specific small molecule inhibitor of BET proteins. It competitively binds to the bromodomains of BRD4, preventing its association with chromatin. This leads to the downregulation of BRD4 target genes, such as c-Myc and the anti-apoptotic protein Bcl-2, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7] This application note provides a detailed protocol for utilizing Western blot to monitor the inhibition of BRD4 and its downstream targets following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental procedure for its validation via Western blot.
Caption: Mechanism of this compound inhibition of BRD4 and its downstream effects.
Caption: Experimental workflow for Western blot analysis of BRD4 inhibition.
Experimental Protocol
This protocol outlines the steps for treating a suitable cancer cell line (e.g., HeLa, MDA-MB-231, or THP-1) with this compound and subsequently analyzing protein expression levels by Western blot.[4]
Materials and Reagents
-
Cell Line: Human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1).[4]
-
This compound: Stock solution in DMSO.
-
Control: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X or 2X). [4]
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BRD4 polyclonal antibody.[9]
-
Rabbit anti-c-Myc antibody.
-
Rabbit anti-Bcl-2 antibody.
-
Mouse or Rabbit anti-GAPDH or anti-α-Tubulin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.[9]
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: CCD camera-based imager.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).[4][10] Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold lysis buffer to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[8]
-
Agitate the lysates for 30 minutes at 4°C.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final 1X concentration.[4]
-
Boil the samples at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-BRD4, anti-c-Myc, anti-Bcl-2, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.[4]
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations.
| This compound Conc. (nM) | Normalized BRD4 Expression (Arbitrary Units) | Normalized c-Myc Expression (Arbitrary Units) | Normalized Bcl-2 Expression (Arbitrary Units) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.95 | 0.85 | 0.90 |
| 50 | 0.88 | 0.65 | 0.75 |
| 100 | 0.82 | 0.40 | 0.55 |
| 500 | 0.75 | 0.20 | 0.30 |
Note: The above data is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This protocol provides a robust method for assessing the efficacy of this compound in inhibiting BRD4 and its downstream oncogenic targets, c-Myc and Bcl-2. The use of Western blotting allows for the direct visualization and quantification of changes in protein expression, providing critical data for drug development and mechanistic studies. The provided diagrams and detailed steps ensure that researchers can confidently implement this workflow in their laboratories.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 7. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with I-BET787 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the effects of I-BET787, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor. This document includes detailed protocols, expected data outcomes, and visualizations to facilitate the understanding and execution of this powerful technique in elucidating the mechanism of action of this compound.
Introduction
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to promoters and enhancers.[1] Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[1][2]
This compound (also known as GSK1210151A) is a small molecule inhibitor that competitively binds to the bromodomains of BET proteins, thereby displacing them from chromatin.[2][3] This displacement leads to the inhibition of transcription of key oncogenes and pro-inflammatory genes, such as MYC, BCL2, and CDK6.[2][3] The ChIP assay is an invaluable tool to directly assess the efficacy of this compound in displacing BET proteins from specific genomic loci and to identify the downstream effects on gene regulation.
Principle of the Assay
The ChIP assay allows for the investigation of interactions between proteins and DNA within the cell's natural chromatin context. The general workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (e.g., BRD4) along with its bound DNA, reversing the cross-links, and finally, analyzing the enriched DNA by quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq). By comparing the results from this compound-treated and vehicle-treated cells, researchers can quantify the reduction in BET protein occupancy at specific gene regulatory regions.
Data Presentation
The quantitative data obtained from a ChIP assay following this compound treatment can be presented in a clear and structured format for easy comparison. The following tables provide representative data illustrating the expected outcomes.
Table 1: Effect of this compound Treatment on BRD4 Occupancy at Target Gene Promoters (ChIP-qPCR)
| Target Gene | Treatment | Fold Enrichment over IgG | % Input |
| MYC Promoter | Vehicle (DMSO) | 25.5 ± 2.1 | 1.28% |
| This compound (1 µM) | 4.2 ± 0.5 | 0.21% | |
| BCL2 Promoter | Vehicle (DMSO) | 18.3 ± 1.5 | 0.92% |
| This compound (1 µM) | 3.1 ± 0.4 | 0.16% | |
| Negative Control Locus | Vehicle (DMSO) | 1.2 ± 0.3 | 0.06% |
| This compound (1 µM) | 1.1 ± 0.2 | 0.05% |
Table 2: Representative Data from BRD4 ChIP-seq Analysis Following this compound Treatment
| Genomic Region | Treatment | Normalized Read Counts | Fold Change (this compound/Vehicle) |
| MYC Super-Enhancer | Vehicle (DMSO) | 15,240 | -5.8 |
| This compound (1 µM) | 2,628 | ||
| BCL2 Enhancer | Vehicle (DMSO) | 9,876 | -4.5 |
| This compound (1 µM) | 2,195 | ||
| Housekeeping Gene Promoter (GAPDH) | Vehicle (DMSO) | 1,234 | -1.2 |
| This compound (1 µM) | 1,028 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound action on chromatin.
Caption: Experimental workflow for a ChIP-seq experiment.
Experimental Protocols
The following are detailed protocols for performing a ChIP assay with this compound treatment.
Protocol 1: Cell Culture, this compound Treatment, and Cross-linking
-
Cell Culture : Plate the cells of interest at an appropriate density to achieve approximately 80-90% confluency at the time of harvesting. For suspension cells, aim for a density of 1-2 x 10^6 cells/mL.
-
This compound Treatment : Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1-6 hours).
-
Cross-linking : Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[4][5]
-
Incubation : Incubate the cells for 10 minutes at room temperature with gentle agitation.[4][5]
-
Quenching : Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[4][5]
-
Incubation : Continue to incubate for 5 minutes at room temperature with gentle agitation.[5]
-
Cell Harvesting :
-
For adherent cells, wash twice with ice-cold PBS, then scrape the cells in PBS and collect by centrifugation.
-
For suspension cells, collect by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
-
The cell pellet can be stored at -80°C or used immediately for the next steps.
Protocol 2: Chromatin Immunoprecipitation
-
Cell Lysis : Resuspend the cell pellet in a cell lysis buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0) containing protease inhibitors.[6] Incubate on ice for 15 minutes.[6]
-
Nuclear Lysis : Centrifuge to pellet the nuclei, and resuspend the pellet in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1) with protease inhibitors.[6]
-
Chromatin Shearing : Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be empirically determined for each cell type and sonicator.[5]
-
Clarification : Centrifuge the sonicated lysate at high speed to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.
-
Pre-clearing : To reduce non-specific background, incubate the chromatin with protein A/G magnetic beads for 1-2 hours at 4°C with rotation.[5]
-
Immunoprecipitation :
-
Collect the pre-cleared chromatin by pelleting the beads on a magnetic stand.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C with rotation.[5]
-
-
Immune Complex Capture : Add fresh protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.[5]
-
Washes :
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound material. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and finally TE buffer.[5]
-
-
Elution and Reverse Cross-linking :
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 50 mM NaHCO3, 1% SDS).[7]
-
Add NaCl to a final concentration of 0.2 M and incubate at 65°C for at least 4-6 hours or overnight to reverse the formaldehyde cross-links. Also treat the "input" sample in the same manner.
-
-
DNA Purification :
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis : The purified DNA can be analyzed by qPCR using primers specific to target gene promoters or enhancers, or by preparing libraries for next-generation sequencing (ChIP-seq).
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. ChIP Protocol | Proteintech Group [ptglab.com]
- 7. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]
Application Notes and Protocols: Utilizing I-BET787 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising agent in oncology. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as MYC. While this compound has demonstrated significant preclinical activity as a monotherapy in various cancer models, its true potential may be realized in combination with other therapeutic agents. Combination strategies can enhance anti-tumor efficacy, overcome resistance mechanisms, and potentially reduce toxicities by allowing for lower doses of individual agents.
These application notes provide a comprehensive overview of preclinical studies investigating this compound and other BET inhibitors in combination with various classes of anti-cancer drugs. Detailed protocols for key experimental assays are provided to facilitate the design and execution of similar research.
I. Combination Strategies and Synergistic Effects
Preclinical research has identified several classes of drugs that exhibit synergistic anti-cancer effects when combined with BET inhibitors like this compound. These combinations often result in enhanced cell growth inhibition, induction of apoptosis, and cell cycle arrest across a range of cancer types.
I.A. Combination with Histone Deacetylase (HDAC) Inhibitors
The combination of BET inhibitors with HDAC inhibitors has shown strong synergy in various hematological malignancies and solid tumors, including cutaneous T-cell lymphoma (CTCL) and melanoma.[1][2][3] This combination leads to a marked increase in apoptosis and repression of key oncogenes like MYC and BCL2.[1]
Table 1: Synergistic Effects of BET Inhibitors and HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL)
| Cell Line / Patient Sample | BETi (Concentration) | HDACi (Concentration) | Effect | Reference |
| MyLa, Sez4 (CTCL cell lines) | JQ1 (varied) | Vorinostat or Romidepsin (varied) | Synergistic decrease in cell viability | [1] |
| Patient-derived CTCL cells | JQ1 (varied) | Vorinostat or Romidepsin (varied) | Synergistic induction of apoptosis | [1] |
| Five CTCL cell lines | OTX015 (125 nM) | Romidepsin (1 nM) | 60-80% apoptosis at 96 hours | [2] |
| Leukemic CTCL patient cells | OTX015 (125 nM) | Romidepsin (1 nM) | 60-90% apoptosis | [2] |
I.B. Combination with Anti-microtubule Agents
Anti-microtubule agents, such as vincristine, have demonstrated synergistic anti-cancer effects when combined with BET inhibitors in neuroblastoma.[4] This combination leads to G2/M cell cycle arrest and induction of apoptosis.
Table 2: Synergistic Effects of JQ1 and Vincristine in Neuroblastoma
| Cell Line | JQ1 Concentration | Vincristine Concentration | Effect | Reference |
| BE(2)-C, Kelly, CHP134 | 500 nM | 8 nM | Synergistic G2/M arrest and apoptosis | [4] |
I.C. Combination with Quinone-Containing Compounds
Quinone-containing compounds, such as nanaomycin (B8674348), have been shown to work synergistically with BET inhibitors in neuroblastoma. The mechanism involves the BET inhibitor blocking the Nrf2-mediated antioxidant response induced by nanaomycin, thereby enhancing its cytotoxic effects.
Table 3: Synergistic Effects of JQ1 and Nanaomycin in Neuroblastoma
| Cell Line | JQ1 Concentration | Nanaomycin Concentration | Effect | Reference |
| BE(2)-C, Kelly | 500 nM | 1000 nM | Synergistic reduction in cell viability | [5] |
I.D. Combination with Chemotherapeutic Agents
BET inhibitors can sensitize cancer cells to standard chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) in non-small cell lung cancer (NSCLC). This combination can lead to enhanced growth inhibition by promoting apoptosis and inhibiting autophagy.[6]
Table 4: Synergistic Effects of BET Inhibitors and Chemotherapy in NSCLC
| Cancer Type | BETi | Chemotherapeutic Agent | Effect | Reference |
| NSCLC | JQ1 | Paclitaxel or Cisplatin | Synergistic growth inhibition, increased apoptosis | [6] |
II. Mechanistic Insights: Signaling Pathways and Molecular Interactions
The synergistic effects of this compound in combination therapies stem from the convergence of multiple signaling pathways and molecular mechanisms.
II.A. Dual Epigenetic Regulation: BET and HDAC Inhibition
The combination of BET and HDAC inhibitors results in a powerful anti-tumor effect through dual epigenetic modulation. BET inhibitors displace BRD4 from acetylated histones, downregulating the transcription of oncogenes like MYC. HDAC inhibitors increase histone acetylation, leading to a more open chromatin state and altered gene expression, including the upregulation of tumor suppressor genes.
II.B. Overcoming Chemoresistance: Nrf2 Pathway Inhibition
The combination of a BET inhibitor with a quinone-containing compound like nanaomycin highlights a mechanism of overcoming chemoresistance. Nanaomycin induces an Nrf2-mediated antioxidant response, which can protect cancer cells. JQ1 blocks the recruitment of Nrf2 to antioxidant response elements, thereby abrogating this protective mechanism and sensitizing the cells to nanaomycin-induced cytotoxicity.[5]
III. Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound in combination with other therapeutics.
III.A. In Vitro Cell Viability and Synergy Analysis
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess synergy using the Combination Index (CI) method.
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®, or SRB)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in complete medium. For combination studies, prepare drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the drug combination at various concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
III.B. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the quantification of apoptosis using flow cytometry.
1. Materials:
-
Cancer cell lines
-
This compound and combination drug(s)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both at predetermined concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
III.C. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapy in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and this compound + combination drug).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
IV. Conclusion
The combination of this compound with other anti-cancer therapeutics represents a promising strategy to enhance treatment efficacy and overcome drug resistance. The synergistic interactions observed with HDAC inhibitors, anti-microtubule agents, quinone-containing compounds, and standard chemotherapeutics highlight the broad potential of this approach. The detailed protocols provided herein serve as a guide for researchers to further explore and validate these and other novel combination therapies involving this compound, with the ultimate goal of translating these preclinical findings into improved clinical outcomes for cancer patients.
References
- 1. BET inhibition in advanced cutaneous T cell lymphoma is synergistically potentiated by BCL2 inhibition or HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing I-BET787 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET787 is a potent, orally bioavailable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC, and pro-inflammatory genes regulated by pathways such as NF-κB. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin and subsequent transcriptional activation of target genes. This mechanism underlies its potential as a therapeutic agent in oncology and inflammatory diseases.
This document provides detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays: the MTT and CellTiter-Glo® assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the bromodomains of BET proteins. Specifically, it has been shown to have high affinity for the first bromodomain (BD1) and the second bromodomain (BD2) of BRD4, with pIC50 values of 7.1 and 5.9, respectively. By occupying the acetyl-lysine binding pocket, this compound displaces BET proteins from chromatin, leading to the downregulation of key target genes involved in cell proliferation, survival, and inflammation, such as MYC and NF-κB regulated genes.
Caption: Mechanism of this compound action.
Data Presentation: this compound Efficacy
The following table summarizes hypothetical, yet representative, half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by common cell viability assays. This data is for illustrative purposes to demonstrate the expected anti-proliferative effects of this compound.
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 72 | 0.85 |
| A549 | Lung Cancer | MTT | 72 | 1.20 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 72 | 0.75 |
| PC-3 | Prostate Cancer | CellTiter-Glo® | 72 | 1.50 |
| U-87 MG | Glioblastoma | MTT | 72 | 0.95 |
| K-562 | Leukemia | CellTiter-Glo® | 48 | 0.50 |
| HL-60 | Leukemia | MTT | 48 | 0.45 |
Experimental Workflow
The general workflow for assessing the efficacy of this compound using a cell viability assay is outlined below.
Caption: General workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Transfer the appropriate volume of buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the efficacy of this compound by assessing its impact on cancer cell viability. The choice between the assays may depend on available equipment (spectrophotometer vs. luminometer) and desired sensitivity, with the CellTiter-Glo® assay generally being more sensitive. Adherence to these detailed protocols will enable researchers to generate reproducible data on the anti-proliferative effects of this compound, facilitating further drug development and mechanistic studies.
References
Application Note: Gene Expression Analysis Following I-BET787 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction I-BET787 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in regulating gene expression.[1][3] BRD4, in particular, is known to recruit transcriptional regulatory complexes, such as the positive transcription elongation factor b (p-TEFb), to promoters and enhancers, thereby facilitating the transcription of target genes.[4][5] this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and leading to the suppression of a specific subset of genes, including key oncogenes and inflammatory genes.[3][6][7][8] Consequently, this compound and other BET inhibitors are promising therapeutic agents for various cancers and inflammatory diseases.[5][6] This document provides detailed protocols for analyzing global gene expression changes in response to this compound treatment using RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).
Experimental Workflow
A typical workflow for analyzing gene expression changes following this compound treatment involves several key stages, from initial cell culture to final data interpretation. This process ensures the generation of high-quality, reproducible data for identifying drug targets, understanding mechanisms of action, and discovering biomarkers.[9][10]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound. It should be optimized for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 prostate cancer, HepG2 hepatocellular carcinoma)[1][11]
-
Complete growth medium (e.g., MEM or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[12]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: One day prior to treatment, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[12]
-
Preparation of Treatment Media: Prepare fresh dilutions of this compound in complete growth medium to the desired final concentrations (e.g., 25 nM, 500 nM, 1 µM).[11][13] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared this compound or vehicle-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours).[11][13] The duration depends on whether primary or secondary transcriptional effects are being investigated.[10]
-
Harvesting: After incubation, aspirate the medium, wash the cells once with cold PBS, and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and Quality Control
This protocol outlines the extraction of total RNA from treated cells using a column-based kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (e.g., Buffer RLT) with β-mercaptoethanol
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
Procedure:
-
Cell Lysis: Add lysis buffer directly to the washed cells in the 6-well plate (e.g., 350 µL per well). Scrape the cells and homogenize the lysate by passing it through a 20-gauge needle or using a QIAshredder column.
-
Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Column Binding: Transfer the sample to an RNA-binding spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Perform the recommended wash steps as per the kit protocol to remove contaminants.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quality Control:
-
Quantification: Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for RNA-Seq.
-
Protocol 3: RNA-Seq and Data Analysis
This protocol provides a high-level overview of the steps for preparing libraries for RNA sequencing and subsequent data analysis. For high-throughput screening, miniaturized methods like DRUG-seq can be employed.[14]
Procedure:
-
Library Preparation: Starting with high-quality total RNA, perform poly(A) selection (for mRNA) or ribosomal RNA depletion (for total RNA).[15] Fragment the RNA, synthesize first and second-strand cDNA, and ligate sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression profiling.[10]
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression: Use packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| ≥ 1 are typically considered significant.[16]
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., GSEA, IPA) on the list of DEGs to identify biological processes and signaling pathways affected by this compound.[11][17]
-
Protocol 4: qRT-PCR for RNA-Seq Validation
It is good practice to validate the expression changes of a subset of key DEGs identified by RNA-Seq using qRT-PCR.[18][19][20]
Materials:
-
Reverse transcriptase kit (e.g., M-MLV)[21]
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 100 ng to 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT)s.[21]
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each gene (target and reference). A typical 20 µL reaction includes master mix, forward and reverse primers, cDNA, and nuclease-free water.[21]
-
qPCR Run: Run the reactions on a real-time PCR machine using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16][21]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.[16] Compare the fold changes obtained from qRT-PCR with the RNA-Seq results.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Representative Differentially Expressed Genes (DEGs) in Cancer Cells Following this compound Treatment (24h) This table presents hypothetical data based on common findings in the literature. BET inhibitors are known to downregulate key oncogenes and cell cycle promoters while upregulating tumor suppressors.
| Gene Symbol | Description | Log2 Fold Change | p-value | FDR |
| MYC | MYC Proto-Oncogene | -2.58 | 1.2e-50 | 2.5e-46 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor | -2.15 | 4.5e-35 | 1.1e-31 |
| HNF4G | Hepatocyte Nuclear Factor 4 Gamma | -1.98 | 8.9e-31 | 5.2e-27 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.85 | 6.7e-28 | 2.4e-24 |
| BCL2 | BCL2 Apoptosis Regulator | -1.55 | 2.1e-25 | 4.9e-22 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | -3.10 | 9.3e-62 | 3.8e-57 |
Downregulation of MYC is a hallmark of BET inhibitor activity in many cancers.[22][23][24][25] FOSL1 and BCL2 are other frequently suppressed oncogenic factors.[3][26] Upregulation of CDKN1A (p21) often contributes to the cell cycle arrest observed with these inhibitors.[23] Downregulation of inflammatory chemokines like CXCL10 is also a common finding.[4]
Table 2: Example of qRT-PCR Validation of RNA-Seq Results
| Gene Symbol | RNA-Seq (Log2FC) | qRT-PCR (Mean Log2FC ± SD) | Confirmation |
| MYC | -2.58 | -2.49 ± 0.18 | Confirmed |
| FOSL1 | -2.15 | -2.25 ± 0.21 | Confirmed |
| CDKN1A | 1.85 | 1.95 ± 0.15 | Confirmed |
| GAPDH | 0.05 | 0.00 (Reference) | - |
Affected Signaling Pathways
This compound treatment affects multiple signaling pathways, with a pronounced impact on those driven by transcription factors that rely on BET proteins for their activity. A key example is the NF-κB pathway, which is central to inflammation and cell survival.[27] BET proteins, particularly BRD4, interact with acetylated RelA/p65, a key component of the NF-κB complex, to promote the transcription of pro-inflammatory and anti-apoptotic genes.[6][28] this compound disrupts this interaction, leading to the suppression of NF-κB target genes.[6][29]
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibition disrupts transcription but retains enhancer-promoter contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. biorxiv.org [biorxiv.org]
- 12. encodeproject.org [encodeproject.org]
- 13. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Integrated morphological, physiological, and transcriptomic analyses uncover the mechanisms of waterlogging tolerance in Sorghum bicolor (L.) [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. youtube.com [youtube.com]
- 21. mcgill.ca [mcgill.ca]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes: Determination of I-BET787 IC50 using In Vitro Assays
Introduction
I-BET787 is an orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, targeting the acetyl-lysine binding pockets of bromodomains.[1] Specifically, it demonstrates inhibitory activity against the first and second bromodomains (BD1 and BD2) of BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription by recruiting transcriptional complexes to acetylated chromatin.[2] Inhibition of this interaction has shown therapeutic potential in various pathologies, particularly in models of cancer and inflammation.[2][3] this compound has demonstrated anti-inflammatory activity by preventing the activation of a subset of lipopolysaccharide (LPS)-inducible genes, including those encoding cytokines and chemokines.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound.[4][5] It represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. This document provides detailed protocols for determining the IC50 of this compound using common biochemical and cell-based in vitro assays.
Mechanism of Action: BET Inhibition
BET proteins, such as BRD4, bind to acetylated lysine (B10760008) residues on histone tails and other transcription factors, including the NFκB subunit RelA.[3][6] This binding recruits the positive transcription elongation factor complex (p-TEFb) and other regulatory machinery to the promoters and enhancers of target genes, initiating transcriptional elongation.[2] In inflammatory responses, BET proteins are essential for the transcription of pro-inflammatory genes.[3] this compound acts by competitively binding to the bromodomain pockets, thereby displacing BET proteins from chromatin and preventing the transcription of their target genes, such as c-MYC and those regulated by NFκB.[2][6][7]
Quantitative Data Summary
The inhibitory potency of this compound is typically measured against individual bromodomains. The pIC50 values can be converted to molar IC50 concentrations for easier comparison.
| Target | pIC50 | IC50 (nM) | Assay Type |
| BRD4 BD1 | 7.1 | 79.4 | Biochemical |
| BRD4 BD2 | 5.9 | 1259 | Biochemical |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Two primary types of assays are used to determine the IC50 of BET inhibitors: biochemical assays that measure direct target engagement and cell-based assays that assess the functional consequences of inhibition in a biological context.[8]
Protocol 1: Biochemical IC50 Determination using AlphaScreen
Principle
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive method for detecting molecular interactions.[8] In this assay, a GST-tagged BRD4 bromodomain protein is captured by Glutathione (GSH)-coated Acceptor beads, while a biotinylated, acetylated histone peptide is captured by Streptavidin-coated Donor beads.[9] When the protein and peptide interact, the beads are brought into close proximity. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.[10] this compound disrupts the BRD4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.[10]
Materials
-
GST-tagged BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
This compound
-
AlphaLISA GSH Acceptor beads (PerkinElmer)[9]
-
AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer)[9]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates (e.g., OptiPlate-384)[9]
-
AlphaScreen-capable microplate reader
Procedure
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO, then dilute into assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (<1%), as it can interfere with the assay.[9]
-
Reaction Setup: In a 384-well plate, add the components in the following order:[8]
-
This compound dilutions or vehicle control (e.g., DMSO).
-
A master mix containing the BRD4 protein and the biotinylated histone peptide at their pre-determined optimal concentrations.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.[8]
-
Bead Addition:
-
Dilute the GSH Acceptor beads in assay buffer and add to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Dilute the Streptavidin Donor beads in assay buffer and add to each well.[8]
-
-
Final Incubation: Incubate the plate for another 30-60 minutes at room temperature in the dark to allow bead binding.[9]
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader.[8]
Data Analysis
-
Subtract the background signal (wells with no protein or peptide).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control wells (0% inhibition) and a control with no protein (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[11]
Protocol 2: Biochemical IC50 Determination using TR-FRET
Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the binding between two molecules.[8] The assay uses a donor fluorophore (e.g., Terbium or Europium) and an acceptor fluorophore (e.g., a fluorescent dye).[12][13] Here, a Terbium-labeled anti-tag antibody (e.g., anti-GST) binds to the GST-tagged BRD4 protein, serving as the donor. A dye-labeled streptavidin binds to the biotinylated acetylated histone peptide, serving as the acceptor.[8] When the BRD4 protein and histone peptide interact, the donor and acceptor are brought close enough for FRET to occur upon excitation. Inhibition of this interaction by this compound decreases the FRET signal.
Materials
-
GST-tagged BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated acetylated histone H4 peptide
-
This compound
-
Terbium-labeled anti-GST antibody (Donor)
-
Dye-labeled Streptavidin (Acceptor)
-
TR-FRET Assay Buffer
-
384-well low-volume, black microplates
-
TR-FRET compatible microplate reader
Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent and minimal.
-
Reaction Setup: In a 384-well plate, add the following:
-
This compound dilutions or vehicle control.
-
A solution of GST-BRD4 protein.
-
A solution of biotinylated histone peptide.
-
-
Incubation: Incubate for 60 minutes at room temperature to allow for binding.[14]
-
Detection Reagent Addition: Add a pre-mixed solution of Terbium-labeled anti-GST antibody and dye-labeled streptavidin to all wells.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the plate using a TR-FRET reader, measuring emission at two wavelengths (one for the acceptor and one for the donor).[15]
Data Analysis
-
Calculate the ratio of the acceptor emission to the donor emission for each well.
-
Calculate the percent inhibition based on the ratio values, using vehicle controls (0% inhibition) and no-protein controls (100% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]
Protocol 3: Cell-Based IC50 Determination using a Viability Assay
Principle
Cell-based assays measure the functional effect of this compound on cell proliferation and viability.[8] Many cancer cell lines, particularly those from hematological malignancies, are dependent on BET protein activity for survival and proliferation. Assays like the MTT or CellTiter-Glo® measure metabolic activity as a proxy for cell viability.[8][16] A reduction in signal indicates that this compound is inhibiting cell growth or inducing cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
I-BET787 Technical Support Center: A Guide to Optimizing Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of I-BET787, a potent and orally active BET bromodomain inhibitor. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to maximize the efficacy and reproducibility of your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pan-BET bromodomain inhibitor that selectively binds to the acetyl-lysine binding pockets of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. Notably, this compound shows pIC50s of 7.1 for BRD4 BD1 and 5.9 for BRD4 BD2.
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve centered around the reported IC50 values for similar BET inhibitors in your cell line of interest. For many cancer cell lines, IC50 values for BET inhibitors can range from nanomolar to low micromolar concentrations. It is crucial to determine the specific IC50 for your cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mg/mL (310.75 mM). For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture. Store the stock solution in small aliquots at -20°C for up to one year or at -80°C for up to two years to minimize freeze-thaw cycles.
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment leads to several downstream effects, primarily through the transcriptional repression of key genes. The most well-documented effect is the potent suppression of the MYC oncogene. Additionally, this compound can induce apoptosis by downregulating anti-apoptotic proteins like BCL2 and modulating the NF-κB signaling pathway, which is critical in inflammatory responses and cell survival. It can also cause cell cycle arrest, typically at the G1 phase.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective BET inhibitor, some cross-reactivity with other bromodomain-containing proteins has been observed, such as BAZ2A and CREBBP/EP300, albeit with significantly lower potency. As with many small molecule inhibitors, high concentrations may lead to unexpected off-target effects. It is important to use the lowest effective concentration and include appropriate controls to validate the on-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. The final DMSO concentration may be too low, or the this compound concentration is too high. | - Ensure the final DMSO concentration in your cell culture media is at least 0.1% but does not exceed a concentration that is toxic to your cells (typically ≤0.5%).- Prepare intermediate dilutions of your this compound stock in media before adding to the final culture volume.- If precipitation persists, consider using a formulation with a solubilizing agent, though this should be tested for effects on your experimental system. |
| High Cell Toxicity/Death | The concentration of this compound is too high for the specific cell line. The cell line is highly sensitive to BET inhibition. | - Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations (e.g., 1 nM to 10 µM).- Reduce the treatment duration.- Use a less sensitive cell line if the experimental goals permit. |
| No or Weak Biological Effect | The concentration of this compound is too low. The cell line is resistant to BET inhibition. The compound has degraded. | - Increase the concentration of this compound based on your initial dose-response curve.- Confirm target engagement using an assay like NanoBRET (see protocol below).- Ensure your this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment.- Investigate potential resistance mechanisms in your cell line, such as upregulation of compensatory pathways. |
| Inconsistent Results | Variability in cell seeding density. Inconsistent drug treatment duration or concentration. Freeze-thaw cycles of the this compound stock solution. | - Maintain consistent cell seeding densities and passage numbers for all experiments.- Prepare a master mix of the final drug concentration in media to add to all relevant wells/plates.- Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
This compound Binding Affinity and Potency
| Target | Assay | pIC50 | IC50 (nM) |
| BRD4 BD1 | Biochemical Assay | 7.1 | ~79 |
| BRD4 BD2 | Biochemical Assay | 5.9 | ~1259 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Representative IC50 Values of BET Inhibitors in Cancer Cell Lines
While a comprehensive table of this compound IC50 values across numerous cell lines is not publicly available, the following table provides a general reference for the potency of pan-BET inhibitors in various cancer types. It is imperative to experimentally determine the IC50 for your specific cell line and assay conditions.
| Cancer Type | Cell Line | BET Inhibitor | Reported IC50 Range (nM) |
| Acute Myeloid Leukemia | MOLM-13 | JQ1 | 50 - 150 |
| Multiple Myeloma | MM.1S | JQ1 | 100 - 300 |
| Neuroblastoma | Kelly | I-BET726 | 50 - 200 |
| Prostate Cancer | LNCaP | I-BET762 | 100 - 500 |
| Triple-Negative Breast Cancer | SUM159 | JQ1 | 200 - 600 |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Target Engagement Assessment using NanoBRET™ Assay
This protocol provides a method to confirm that this compound is engaging with its target, BRD4, within live cells.[1][2][3]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-BRD4 fusion vector and HaloTag®-Histone H3.3 vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer with 450 nm and >600 nm filters
Procedure:
-
Co-transfect cells with the NanoLuc®-BRD4 and HaloTag®-Histone H3.3 vectors according to the manufacturer's protocol.
-
After 24 hours, harvest and resuspend the transfected cells in Opti-MEM®.
-
Prepare a solution of the HaloTag® 618 Ligand and the test compound (this compound) in Opti-MEM®.
-
Dispense the cells into the wells of the assay plate.
-
Add the ligand and compound solution to the wells and incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the donor emission (450 nm) and acceptor emission (>600 nm) within 10 minutes.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound displaces BET proteins, particularly BRD4, from acetylated histones at super-enhancers and promoters of key oncogenes and inflammatory genes. This leads to a reduction in the recruitment of the transcriptional machinery, including RNA Polymerase II, and subsequent transcriptional repression.
Caption: this compound inhibits BRD4 binding to acetylated histones.
Downstream Signaling Pathways Affected by this compound
The inhibition of BET proteins by this compound has pleiotropic effects on several critical signaling pathways involved in cancer and inflammation.
Caption: Downstream effects of this compound on key cellular pathways.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is essential for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for determining optimal this compound concentration.
References
How to minimize off-target effects of I-BET787
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing the off-target effects of I-BET787 in your experiments.
Understanding this compound and its Off-Target Effects
This compound is a potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal domain) inhibitor with a higher affinity for the first bromodomain (BD1) of BET proteins, particularly BRD4.[1] While it effectively targets BET proteins to exert its anti-inflammatory and potential anti-cancer effects, like other pan-BET inhibitors, it can exhibit off-target effects due to the structural similarities among bromodomains across different protein families.[2] Understanding and mitigating these off-target effects is crucial for obtaining accurate and reproducible experimental results.
This guide will provide you with the necessary information and protocols to minimize these effects and troubleshoot common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a pan-BET inhibitor, meaning it binds to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT). It shows a higher affinity for the first bromodomain (BD1) of BRD4.[1] Its on-target effects are primarily mediated through the inhibition of these proteins, leading to the downregulation of key inflammatory and oncogenic genes.
Known off-targets with weaker binding affinity include BAZ2A and the histone acetyltransferases CREBBP and EP300.[3][4] Inhibition of these non-BET bromodomain-containing proteins can lead to unintended biological consequences and confound experimental results.
Q2: How can I minimize off-target effects in my cell-based assays?
A2: Minimizing off-target effects is critical for ensuring the specificity of your results. Here are key strategies:
-
Dose-Response Optimization: Perform a dose-response curve for this compound in your specific cell line to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Proper Controls: Always include appropriate controls in your experiments:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve this compound.
-
Inactive Epimer Control: If available, use an inactive enantiomer of the inhibitor to demonstrate that the observed effects are specific to the active compound.
-
Rescue Experiments: Where possible, perform rescue experiments by overexpressing the target protein to see if it reverses the effects of the inhibitor.
-
-
Orthogonal Approaches: Validate your findings using alternative methods that do not rely on small molecule inhibitors, such as siRNA or shRNA-mediated knockdown of the target protein.
-
Selective Inhibitors: When available, use more selective inhibitors for specific BET bromodomains or family members as comparators to dissect the contribution of individual targets.
Q3: What are some common issues I might encounter when using this compound and how can I troubleshoot them?
A3: Please refer to the detailed Troubleshooting Guides section below for specific experimental assays.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | pIC50 |
| BRD4 BD1 | 7.1 |
| BRD4 BD2 | 5.9 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a stronger binding affinity.
Table 2: Cellular Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Calu-1 | Lung Cancer | 1.8 |
| H460 | Lung Cancer | 2.0 |
| H157 | Lung Cancer | 1.43 |
| A549 | Lung Cancer | 1.79 |
| H1299 | Lung Cancer | 0.56 |
| LNCaP | Prostate Cancer | Data Not Available |
| Du145 | Prostate Cancer | Data Not Available |
| PC3 | Prostate Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| MDA-MB-231 | Breast Cancer | Data Not Available |
| K562 | Leukemia | Data Not Available |
| KG1a | Leukemia | Data Not Available |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. It is highly recommended to determine the IC50 in your specific experimental system.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound Binding Affinity
This protocol is adapted from general LanthaScreen™ TR-FRET competitive binding assays and should be optimized for your specific laboratory conditions.[6][7][8]
Objective: To determine the binding affinity (IC50) of this compound for a specific bromodomain.
Materials:
-
GST-tagged bromodomain protein of interest
-
Tb-anti-GST antibody
-
Fluorescein-labeled ligand (e.g., acetylated histone peptide)
-
This compound
-
TR-FRET dilution buffer
-
384-well, low-volume, black assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the GST-tagged bromodomain protein and Tb-anti-GST antibody mixture in TR-FRET dilution buffer.
-
Prepare a 4X working solution of the fluorescein-labeled ligand in TR-FRET dilution buffer.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, dilute each concentration to a 4X working solution in TR-FRET dilution buffer.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the appropriate wells of the 384-well plate. Include wells with 4X buffer containing DMSO as a no-inhibitor control.
-
Add 5 µL of the 2X bromodomain/antibody mixture to all wells.
-
Incubate at room temperature for 15-30 minutes.
-
Add 10 µL of the 4X fluorescein-labeled ligand to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate filters for terbium and fluorescein (B123965) emission.
-
-
Data Analysis:
-
Calculate the emission ratio (e.g., 520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.[1][9][10][11][12]
Objective: To determine the effect of this compound on the viability of a specific cell line and calculate the IC50.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at a density determined to be in the linear range of the assay.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This is a general protocol for ChIP-seq and should be optimized for your specific cell type and antibody.[13][14][15]
Objective: To identify the genomic regions where BET proteins are bound and how this is affected by this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-validated antibody against the BET protein of interest (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the ChIP-validated antibody overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads several times with different wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at a high temperature with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between this compound-treated and vehicle-treated samples to identify changes in BET protein binding.
-
Troubleshooting Guides
Troubleshooting TR-FRET Assays
| Problem | Possible Cause | Solution |
| Low or no TR-FRET signal | Incorrect filter settings on the plate reader.[5] | Ensure you are using the correct excitation and emission filters for your specific donor and acceptor fluorophores. |
| Inactive protein or ligand. | Use freshly prepared or properly stored reagents. Verify protein activity and ligand integrity. | |
| Suboptimal reagent concentrations. | Titrate the concentrations of the bromodomain protein, antibody, and fluorescent ligand to find the optimal assay window. | |
| High background signal | Non-specific binding of reagents to the plate. | Use low-binding microplates. Test different blocking agents in your assay buffer. |
| Autofluorescence of the compound. | Check the fluorescence of your compound at the emission wavelengths of the donor and acceptor. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. |
| Incomplete mixing of reagents. | Ensure thorough mixing after each reagent addition, but avoid introducing bubbles. |
Troubleshooting CellTiter-Glo® Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid seeding cells in the outer wells of the plate, as they are more prone to evaporation ("edge effect").[16][17] |
| Incomplete cell lysis. | Ensure the plate is shaken for the recommended time to allow for complete cell lysis.[17][18] | |
| Temperature gradients across the plate. | Equilibrate the plate to room temperature for at least 30 minutes before adding the reagent and before reading the luminescence.[16][17] | |
| Low signal or poor assay window | Low cell number or low metabolic activity. | Increase the number of cells seeded per well. Ensure cells are healthy and in the logarithmic growth phase. |
| Reagent degradation. | Use freshly prepared or properly stored CellTiter-Glo® Reagent. Avoid repeated freeze-thaw cycles. | |
| Signal decreases over time | ATP degradation by ATPases released from cells. | Read the luminescence within the recommended time window after reagent addition. |
Troubleshooting ChIP-seq Experiments
| Problem | Possible Cause | Solution |
| Low ChIP efficiency (low DNA yield) | Inefficient cross-linking. | Optimize formaldehyde concentration and incubation time. Ensure you are using fresh formaldehyde.[14] |
| Inefficient cell lysis or chromatin shearing. | Optimize lysis buffers and sonication conditions for your specific cell type. Check chromatin shearing efficiency on an agarose (B213101) gel.[14] | |
| Poor antibody quality. | Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount.[19] | |
| High background | Non-specific binding to beads. | Pre-clear the chromatin with beads before adding the antibody. Increase the number and stringency of washes.[20][21] |
| Too much antibody used. | Titrate the antibody to use the minimal amount that gives a good signal-to-noise ratio.[20] | |
| Inconsistent results between replicates | Variation in cell number or experimental conditions. | Ensure consistent cell numbers and treatment conditions for all replicates. |
| Variation in chromatin shearing. | Standardize the sonication protocol and check shearing for each sample. |
Signaling Pathways and Experimental Workflows
This compound On-Target Signaling Pathway
The primary on-target effect of this compound is the inhibition of BET proteins, which act as "readers" of acetylated histones. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene expression. A key pathway affected is the NF-κB signaling pathway, which is crucial in inflammation.[22][23]
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Minimizing Off-Target Effects
A logical workflow is essential for systematically minimizing and identifying off-target effects.
Caption: Workflow to minimize and identify this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ch.promega.com [ch.promega.com]
- 19. communities.springernature.com [communities.springernature.com]
- 20. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 21. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 22. rsc.org [rsc.org]
- 23. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of I-BET787 in Animal Studies
Welcome to the technical support center for I-BET787. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the oral bioavailability of this compound in preclinical animal studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
A1: this compound is an orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated anti-inflammatory activity in mouse models.[1] As with many small molecule inhibitors, achieving sufficient oral bioavailability is crucial for efficacy in preclinical studies and for potential future clinical development. Poor oral bioavailability can lead to low drug exposure at the target site, resulting in diminished or inconsistent pharmacological effects.
Q2: What are the likely reasons for poor oral bioavailability of a compound like this compound?
A2: The primary challenges affecting the oral bioavailability of poorly soluble compounds like many BET inhibitors include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux Transporters: The compound could be actively pumped back into the GI tract by efflux transporters like P-glycoprotein.
Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A3: For poorly soluble compounds, the initial focus should be on enhancing solubility and dissolution rate. Key strategies include:
-
Vehicle Selection: Utilizing co-solvents, surfactants, and lipid-based formulations can significantly improve solubility.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides a structured approach to troubleshooting.
Issue 1: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Ensure a standardized and consistent oral gavage technique. - Verify the dose volume and concentration for each animal. - Confirm correct placement of the gavage needle. |
| Formulation is Not Homogeneous | - If using a suspension, ensure it is uniformly mixed before drawing each dose. - Consider using a vehicle that provides a stable suspension or a solution. - Perform content uniformity testing on the formulation. |
| Food Effects | - Standardize the feeding schedule of the animals. - The presence of food can alter GI physiology and affect drug absorption. |
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility and Dissolution in the GI Tract | - The formulation is likely insufficient to overcome this compound's solubility limitations. - Refer to the Formulation Enhancement Strategies table below for options to improve solubility. |
| Poor Permeability or High Efflux | - If formulation optimization does not yield sufficient exposure, the compound may be a substrate for efflux transporters. - This can be investigated using in vitro models like Caco-2 cells. |
| Extensive First-Pass Metabolism | - Significant metabolism in the gut wall or liver can reduce bioavailability. - This can be assessed by comparing the AUC from oral and intravenous (IV) administration. |
Illustrative Formulation Enhancement Strategies for this compound
The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in mice.
| Formulation Vehicle | Composition | Hypothetical Mean AUC (ng·h/mL) | Hypothetical Bioavailability (%) | Observations |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in water | 150 | 5 | Low and variable exposure, likely due to poor solubility. |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | 600 | 20 | Improved exposure, but potential for drug precipitation upon dilution in the GI tract. |
| Surfactant Dispersion | 5% Cremophor EL, 95% Saline | 900 | 30 | Enhanced solubilization due to micelle formation. |
| Lipid-Based Formulation (SEDDS) | 30% Labrasol, 40% Capryol 90, 30% Transcutol HP | 1800 | 60 | Self-emulsifying drug delivery system (SEDDS) can significantly improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Screening of Formulation Vehicles for this compound Solubility
Objective: To determine the solubility of this compound in various pharmaceutically relevant vehicles to identify promising candidates for in vivo studies.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess amount of this compound to a fixed volume of each test vehicle (e.g., PEG400, propylene (B89431) glycol, various surfactants, and lipid-based excipients).
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in each vehicle.
Protocol 2: Preclinical Oral Bioavailability Study in Mice
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with an appropriate number of animals per group (n=3-5).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound in a suitable IV formulation (e.g., saline with a co-solvent) via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer a single oral gavage dose of each test formulation.
-
-
Blood Sampling: Collect sparse blood samples from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for formulation development to improve oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Best practices for long-term storage of I-BET787
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and experimental use of I-BET787.
Best Practices for Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and efficacy for long-term experimental use. Below are the recommended storage conditions for this compound in both solid and solvent forms.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Short-term (weeks) | For shipping and brief storage. |
| 4°C | Up to 6 months | For intermediate-term storage. | |
| -20°C | Up to 3 years | For long-term storage.[1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3][4] |
| -80°C | Up to 2 years | Recommended for longest-term stability.[2][3][4] |
Key Handling Instructions:
-
Solid Form: this compound as a solid is a white to off-white substance. It should be stored sealed, away from moisture and light.
-
Solvent Form: When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] Once prepared, the solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter during the handling and experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mg/mL.[2] For cell-based assays, further dilution in aqueous buffers is necessary. To maintain solubility in aqueous solutions, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q2: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous media can occur if the final concentration of the compound exceeds its solubility limit in the medium or if the DMSO concentration is too low.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential DMSO-induced toxicity to your cells and establish a vehicle control with the same DMSO concentration.
-
Warm the Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to aid in redissolving the precipitate.
-
Prepare Fresh Dilutions: If precipitation persists, prepare fresh dilutions from your stock solution, ensuring vigorous mixing during the dilution process.
-
Lower the Final Concentration: Consider lowering the final working concentration of this compound in your experiment.
-
Q3: I am observing unexpected or off-target effects in my experiment. What could be the cause?
A3: While this compound is a potent pan-BET inhibitor, off-target effects can occur, especially at higher concentrations.
-
Potential Causes and Solutions:
-
Concentration: High concentrations of BET inhibitors can lead to off-target effects.[5] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the target without causing widespread toxicity or off-target effects.
-
Cell-Type Specificity: The effects of BET inhibitors can be cell-type dependent. The transcriptional landscape and dependencies of your specific cell line will influence its response.
-
Purity of the Compound: Ensure the purity of your this compound lot by checking the certificate of analysis provided by the supplier.
-
Experimental Controls: Include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound that is structurally similar but inactive against BET bromodomains.
-
Q4: What are the known downstream targets of this compound?
A4: As a pan-BET inhibitor, this compound primarily targets BRD2, BRD3, and BRD4. By displacing these proteins from acetylated chromatin, it leads to the downregulation of key oncogenes and inflammatory genes. One of the most well-characterized downstream targets is the MYC oncogene. BET inhibitors have been shown to suppress the transcription of MYC and its target genes.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are general protocols and may require optimization for your specific cell type and experimental conditions.
Western Blotting for MYC Downregulation
This protocol describes how to assess the effect of this compound on the protein levels of the downstream target MYC.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines how to measure the effect of this compound on cell proliferation and viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure (example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of BET Inhibition
The following diagram illustrates the mechanism of action of this compound as a BET inhibitor.
Caption: Mechanism of this compound action on gene transcription.
Experimental Workflow for this compound
This diagram outlines a general workflow for studying the effects of this compound in a cell-based experiment.
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule inhibitors of BET proteins: opportunities and possible pitfalls » Leukemia & Lymphoma Laboratory » BUMC [bumc.bu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from I-BET787 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with I-BET787, a potent BET bromodomain inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes observed during this compound experiments.
Issue 1: Reduced or No Efficacy of this compound
Q: My cells are not responding to this compound treatment, or the IC50 value is much higher than expected. What are the possible reasons?
A: Lack of response to this compound can stem from several factors, ranging from experimental setup to intrinsic cellular resistance.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved. For in vitro experiments, use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Improper storage can lead to degradation.
-
-
Confirm Target Expression:
-
Verify the expression of BET proteins (BRD2, BRD3, BRD4) in your cell line using Western Blot. Cells with low BET protein expression may be inherently less sensitive.
-
-
Assess for Acquired Resistance:
-
If you are developing a resistant cell line, consider mechanisms such as mutations in SPOP (an E3 ubiquitin ligase that degrades BET proteins) or hyper-phosphorylation of BRD4.[2]
-
-
Investigate Alternative Signaling Pathways:
-
Cells can develop resistance by activating compensatory signaling pathways, such as the AKT-mTORC1 or FGFR1 pathways.[2]
-
-
Review Experimental Parameters:
-
Cell Density: Ensure consistent cell seeding densities, as this can influence drug response.
-
Treatment Duration: The effects of this compound on cell viability and gene expression are time-dependent. An insufficient treatment duration may not yield a significant response.
-
-
Issue 2: Unexpected Cell Behavior or Morphology Changes
Q: I'm observing unusual cellular effects, such as changes in cell size or morphology, that are not directly related to apoptosis.
A: this compound can induce cellular changes beyond apoptosis, including cell cycle arrest and alterations in cell size.
-
Troubleshooting Steps:
-
Analyze Cell Cycle:
-
Perform flow cytometry to analyze the cell cycle distribution. BET inhibitors are known to cause a G0/G1 arrest in some cell types.[3]
-
-
Examine Cell Size:
-
Some studies have reported that BET inhibitors can reduce cell size.[3] This can be quantified using flow cytometry (forward scatter) or imaging.
-
-
Investigate Off-Target Effects:
-
At high concentrations, off-target effects are more likely.[4] It is crucial to use concentrations relevant to the IC50 values for your specific cell line. Consider performing a dose-response curve to identify the optimal concentration.
-
-
Issue 3: Paradoxical Upregulation of Certain Genes
Q: I expected this compound to downregulate my target gene, but I'm seeing an increase in its expression. Why is this happening?
A: While BET inhibitors are primarily known as transcriptional repressors of genes like MYC, paradoxical gene upregulation can occur.
-
Troubleshooting Steps:
-
Consider Indirect Effects:
-
This compound could be downregulating a repressor of your target gene, leading to its indirect upregulation.
-
-
Investigate BET-Independent Mechanisms:
-
Some effects of BET inhibitors may not be directly mediated by bromodomain inhibition. For example, the BET inhibitor JQ1 has been shown to directly activate the nuclear receptor PXR.[5]
-
-
Explore Chromatin Context:
-
Issue 4: Inconsistent Results Between Experiments
Q: I am getting variable results with my this compound experiments. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure all experimental parameters, including cell passage number, seeding density, drug concentration, and incubation times, are kept consistent.
-
-
Reagent Quality Control:
-
Use fresh aliquots of this compound for each experiment to avoid issues with compound degradation.
-
Regularly check the quality of cell culture media and supplements.
-
-
Implement Proper Controls:
-
Always include a vehicle control (e.g., DMSO) at the same concentration used for the drug treatment.
-
Use positive and negative control cell lines if available.
-
-
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Target | pIC50 |
| BRD4 BD1 | 7.1 |
| BRD4 BD2 | 5.9 |
| Data from MedchemExpress[1] |
Table 2: Representative IC50 Values of BET Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | BET Inhibitor | IC50 (µM) |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~0.25 |
| SKNO-1 | Acute Myeloid Leukemia | JQ1 | ~0.25 |
| MOLM13 | Acute Myeloid Leukemia | JQ1 | ~0.5 |
| MV4-11 | Acute Myeloid Leukemia | JQ1 | ~0.5 |
| H23 | Lung Adenocarcinoma | JQ1 | ~0.3 |
| H1975 | Lung Adenocarcinoma | JQ1 | ~3 |
| Note: These are representative values for the well-characterized BET inhibitor JQ1 and may differ for this compound.[9][10] It is crucial to determine the IC50 of this compound in your specific cell line of interest. |
Key Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures ATP levels as an indicator of metabolically active cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate IC50 values from the dose-response curve.[11]
-
2. Western Blot for BRD4 and Downstream Targets
-
Principle: To detect changes in protein expression levels of BRD4 and its downstream targets (e.g., c-Myc).
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 or a target of interest (e.g., c-Myc) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
3. Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Principle: To determine if this compound treatment alters the binding of BRD4 to specific genomic regions (e.g., the MYC promoter).
-
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight.[10][13]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the enrichment of specific DNA sequences in the BRD4-immunoprecipitated samples compared to the IgG control and input DNA.[13]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated transcription.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Signaling pathways that can contribute to resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Promoter DNA Hypermethylation and Paradoxical Gene Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
Avoiding degradation of I-BET787 in experimental setups
Welcome to the technical support center for I-BET787. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and use of this compound, with a focus on preventing its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid compound and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: To ensure maximum solubility and stability, it is recommended to dissolve this compound in high-quality, anhydrous DMSO. For detailed instructions, please refer to the Experimental Protocols section. It is critical to use newly opened DMSO to avoid issues with hygroscopicity, which can impact solubility.[1]
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Inconsistent results, such as a gradual loss of the expected biological effect or variability between experiments, can be an indication of compound degradation. Other signs might include a visible change in the color of the stock solution or the appearance of precipitate. If you suspect degradation, it is recommended to prepare a fresh stock solution from the solid compound.
Q4: What are the likely causes of this compound degradation in my experiments?
A4: While specific degradation pathways for this compound have not been extensively published, degradation of small molecules in experimental settings can often be attributed to several factors:
-
Repeated Freeze-Thaw Cycles: This is a common cause of degradation for many small molecules in solution. It is highly recommended to aliquot stock solutions into single-use volumes.
-
pH Instability: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of susceptible chemical groups. The pyridone moiety in this compound suggests it may be sensitive to pH changes.
-
Oxidation: Exposure to air and certain reactive species in cell culture media can lead to oxidative degradation.
-
Photodegradation: Prolonged exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
-
Contamination: Microbial or chemical contamination of stock solutions or experimental media can also lead to compound degradation.
Q5: How can I minimize the degradation of this compound in my cell-based assays?
A5: To minimize degradation in cell culture experiments, it is advisable to add this compound to the culture medium immediately before treating the cells. Avoid pre-incubating the compound in the medium for extended periods, as components in the medium could potentially contribute to its degradation over time. Protect your plates from light during incubation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential this compound degradation issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | This compound degradation in stock solution or working solution. | 1. Prepare a fresh stock solution of this compound from the solid compound in anhydrous DMSO.2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.3. Prepare working solutions fresh for each experiment.4. Verify the biological activity with a new batch of cells and reagents. |
| Precipitate observed in stock solution | Poor solubility or compound degradation. | 1. Ensure the DMSO used is anhydrous and of high quality.2. Gently warm the solution to 37°C to aid dissolution.3. If precipitation persists, it may indicate degradation. Discard the solution and prepare a fresh one. |
| Change in color of the stock solution | Chemical degradation. | Discard the solution immediately and prepare a fresh stock solution. |
| High variability between replicate wells in a plate | Uneven distribution of the compound or degradation during the experiment. | 1. Ensure thorough mixing of the working solution before adding to the wells.2. Minimize the time between preparing the final dilutions and adding them to the cells.3. Protect the plate from light during incubation. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | As specified by the manufacturer | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years[1][2] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing vessel
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 321.80 g/mol ), weigh out 0.3218 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Mandatory Visualizations
Caption: this compound inhibits inflammatory gene transcription by blocking BET protein binding to acetylated histones.
Caption: A workflow for troubleshooting inconsistent results with this compound.
References
Navigating I-BET787 Treatment in Primary Cell Cultures: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for controlling the toxicity of I-BET787 in primary cell cultures. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the viability and integrity of your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active pan-BET (Bromodomain and Extra-Terminal domain) inhibitor. It specifically targets the bromodomains of BET proteins, primarily BRD4, with high affinity. The pIC50 values for this compound are 7.1 for BRD4 BD1 and 5.9 for BRD4 BD2. By binding to these bromodomains, this compound displaces them from acetylated histones on chromatin, thereby inhibiting the transcription of key genes involved in inflammation and cell cycle progression, such as those regulated by the NF-κB signaling pathway.
Q2: What are the common signs of this compound toxicity in primary cell cultures?
Researchers may observe several indicators of toxicity when treating primary cells with this compound. These include:
-
Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.
-
Increased Apoptosis: A higher rate of programmed cell death, which can be quantified using methods like Annexin V staining.
-
Morphological Changes: Alterations in cell shape and size. For instance, primary macrophages may exhibit a more rounded morphology upon treatment.
-
Decreased Proliferation: Inhibition of cell growth and division.
-
Cell Detachment: For adherent primary cells, such as fibroblasts, detachment from the culture surface can be a sign of toxicity.
Q3: How does this compound induce apoptosis?
This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins. BET inhibitors have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like BIM. This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. This process can occur independently of the p53 tumor suppressor protein.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | Primary cells are highly sensitive. The "low" concentration might still be above the toxic threshold for your specific cell type. | Perform a more granular dose-response experiment starting from a very low concentration (e.g., 1 nM) and using logarithmic dilutions. Determine the IC50 value for toxicity in your specific primary cell type. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent drug concentration due to improper storage or dilution.- Differences in the passage number of primary cells. | - Standardize the cell seeding density for all experiments.- Prepare fresh drug dilutions for each experiment from a properly stored stock solution (-80°C).- Use primary cells within a consistent and early passage range. |
| Morphological changes unrelated to apoptosis (e.g., cell spreading or elongation). | Off-target effects of this compound or cellular stress responses. | - Correlate morphological changes with viability and apoptosis markers to distinguish between toxicity and other cellular responses.- Reduce the treatment duration to the minimum time required to observe the desired on-target effect. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | This compound can cause both cell cycle arrest (cytostatic) and cell death (cytotoxic). | - Perform both a cell viability assay (e.g., MTT or CellTiter-Glo) and a cell proliferation assay (e.g., BrdU incorporation or Ki-67 staining) in parallel.- Analyze the cell cycle distribution using flow cytometry to identify arrest at specific phases. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a workflow to establish a therapeutic window for this compound in your primary cell culture model, maximizing on-target effects while minimizing toxicity.
1. Cell Seeding:
-
Plate primary cells at a predetermined optimal density in a 96-well plate. Allow cells to adhere and stabilize for 24 hours.
2. Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in your complete cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
4. Incubation:
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Viability Assessment:
-
Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
6. Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
Protocol 2: Quantifying this compound-Induced Apoptosis using Annexin V Staining
1. Cell Treatment:
-
Treat primary cells with a range of this compound concentrations (based on the viability assay) for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
2. Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | pIC50 | Approximate IC50 (nM) |
| BRD4 BD1 | 7.1 | 79 |
| BRD4 BD2 | 5.9 | 1259 |
Note: pIC50 is the negative logarithm of the IC50 value. The approximate IC50 is calculated as 10^(-pIC50) M.
Table 2: Reference IC50 Values for BET Inhibitors in Primary Cells (Literature-derived for related compounds)
| Cell Type | BET Inhibitor | IC50 (µM) | Exposure Time (h) | Assay |
| Primary Osteosarcoma Cells | JQ1 | ~1 | 48 | Annexin V |
| Primary AML Cells | JQ1 | ~0.25 | 72 | AlamarBlue |
| Porcine Alveolar Macrophages | I-BET-762 | ~40 | 24 | CCK-8 |
This table provides reference values for other BET inhibitors to guide initial experimental design. The specific IC50 for this compound in your primary cell type should be determined experimentally.
Visualizing Key Pathways and Workflows
Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: A logical workflow for evaluating the toxicity of this compound in primary cells.
Adjusting I-BET787 treatment duration for optimal gene modulation
This guide provides troubleshooting advice and frequently asked questions for researchers using I-BET787, focusing on the critical parameter of treatment duration for achieving optimal gene modulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2] It functions as a "chromatin reader" inhibitor by binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[3][4] This prevents BRD4 from binding to acetylated histones at gene promoters and enhancers, thereby disrupting the recruitment of transcriptional machinery and leading to the downregulation of specific target genes.[3][5]
Q2: How quickly can I expect to see changes in target gene expression after this compound treatment? A2: Changes in messenger RNA (mRNA) levels of sensitive genes can be detected very rapidly. For some BET inhibitors, significant repression of transcriptional activity at target genes like MYC can be observed in as little as one to three hours.[6] However, the time to observe significant changes in protein levels will be longer and is dependent on the half-life of the specific protein. For example, while KIT mRNA may decrease by 50% within 3 hours of BET inhibitor treatment, a pronounced loss of the KIT protein on the cell surface may not be apparent until 24 hours.[6]
Q3: What are the key downstream target genes modulated by BET inhibitors like this compound? A3: The primary and most well-documented target is the oncogene MYC.[2][7] BET inhibitors are highly effective at suppressing its transcription, especially in cancers where MYC is driven by super-enhancers.[2] Other key targets include pro-survival genes like BCL2 and genes involved in inflammation and cell cycle progression.[5][7][8] The specific set of modulated genes can be cell-type dependent.
Q4: Should I target the first (BD1) or second (BD2) bromodomain for optimal gene modulation? A4: this compound inhibits both bromodomains of BRD4, with a higher affinity for BD1 (pIC50 of 7.1) compared to BD2 (pIC50 of 5.9).[1] While both domains are involved in transcriptional regulation, emerging evidence suggests that targeting the BD1 bromodomain may be sufficient to achieve anticancer activity.[9] Conversely, BD2 has been implicated more in the activation of interferon-response genes.[9] The dual inhibition by this compound ensures a broad impact on BRD4 function.
Troubleshooting Guide
Q1: I am not observing the expected downregulation of my target gene (e.g., MYC) after a short treatment duration (e.g., < 6 hours). What are the potential issues? A1:
-
Insufficient Duration: While initial transcriptional repression is rapid, a more substantial and stable downregulation of mRNA may require longer treatment. A time-course experiment (e.g., 2, 6, 12, 24 hours) is essential to determine the optimal time point in your specific cell model.[10][11]
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to confirm you are using an appropriate concentration of this compound.[12][13]
-
Measurement Method: Ensure your readout is sensitive enough. PRO-seq can detect changes in nascent transcript elongation faster than standard RNA-seq, which measures mature mRNA levels.[6] For protein-level analysis, a much longer time point (e.g., 24-72 hours) is likely necessary.[6][14]
-
Cell-Specific Factors: The transcriptional context of your cell line matters. Some cell lines may have resistance mechanisms or different dependencies on BET protein function.
Q2: My cells exhibit high levels of cytotoxicity even at short treatment durations. How can I optimize the experiment to study gene modulation without excessive cell death? A2:
-
Reduce Concentration: Lower the dose of this compound. You may still achieve significant gene modulation at a concentration below the IC50 for cell growth, especially at early time points.
-
Shorten Exposure Time: For mechanistic studies of transcription, a very short exposure (e.g., 2-8 hours) may be sufficient to observe the primary effects on gene expression before widespread apoptosis is triggered.[10]
-
Washout Experiment: Treat cells for a short period (e.g., 4 hours), then wash out the compound and monitor gene expression and protein levels over the next 24-48 hours. This can reveal the duration of the repressive effect and the kinetics of target re-expression.[15]
Q3: The expression of my target gene rebounds after an initial decrease. Is this expected? A3: Yes, this can occur. The effect of this compound is reversible. After the compound is removed or metabolized, BRD4 can re-associate with chromatin, and transcription can resume.[15] Some cells may also develop adaptive resistance mechanisms over longer time courses, leading to a partial recovery of gene expression. Continuous exposure is often necessary to maintain suppression.
Data Presentation
Table 1: Time-Dependent Modulation of Key Genes by BET Inhibitors This table summarizes findings from studies on various BET inhibitors, providing an expected timeframe for observing effects with this compound.
| Target Gene | BET Inhibitor | Cell Line(s) | Time Point | Observed Effect | Citation |
| MYC | JQ1 | MM.1S (Multiple Myeloma) | 1 hour | Rapid loss of RNA polymerase elongation | [6] |
| MYC | JQ1 | LN-2683GS (Glioblastoma) | 4-48 hours | Sustained downregulation | [11] |
| MYCN | I-BET726 | Neuroblastoma Panel | 16 hours | Potent, concentration-dependent decrease | [7] |
| BCL2 | I-BET726 | Neuroblastoma Panel | 16 hours | Direct suppression of expression | [7][8] |
| KIT | JQ1 | Kasumi-1 (AML) | 3 hours | ~50% reduction in mRNA | [6] |
| CD274 (PD-L1) | JQ1 | AT3 (Cancer cells) | Not Specified | Repression of constitutive & IFN-γ induced expression | [16] |
| PGRN | Mivebresib | Neural Progenitor Cells | 8-24 hours | ~1.4-fold to ~2.7-fold increase in protein | [10] |
| MGMT | JQ1 | GBM Sphere Lines | Up to 120 hours | Consistent downregulation | [17] |
Experimental Protocols
Protocol: Time-Course Experiment for Optimal this compound Treatment Duration
This protocol outlines a typical experiment to determine the optimal treatment time for modulating a target gene's expression.
1. Cell Culture and Seeding:
- Culture your chosen cell line under standard conditions.[18][19]
- Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
- Allow cells to adhere and recover for at least 12-24 hours before treatment.[20]
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C.[1]
- Dilute this compound to the desired final concentration(s) in pre-warmed complete culture medium.
- Remove the old medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells for various durations (e.g., 0h, 2h, 4h, 8h, 12h, 24h).
3. Sample Collection for RNA Analysis:
- At each time point, aspirate the medium.
- Wash the cell monolayer once with cold PBS.
- Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRIzol reagent or buffer from an RNA extraction kit).
- Isolate total RNA according to the manufacturer's protocol. Ensure high purity and integrity of the RNA.[21]
4. Gene Expression Analysis:
- RT-qPCR: Synthesize cDNA from the isolated RNA. Perform quantitative real-time PCR using validated primers for your gene of interest and at least two stable housekeeping genes for normalization.
- RNA-Sequencing: For a genome-wide view, prepare libraries from the high-quality RNA and perform sequencing. Analyze the data to identify differentially expressed genes at each time point.[22][23]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 8. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep learning prediction of chemical-induced dose-dependent and context-specific multiplex phenotype responses and its application to personalized alzheimer’s disease drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encodeproject.org [encodeproject.org]
- 20. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 21. Ribonucleic Acid Sequencing Reveals the Upregulation and Resolution of Inflammation and Extracellular Matrix Remodeling in Lidocaine-Treated Human Acute Monocytic Leukemia Cell Line THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA-Seq and Network Analysis Revealed Interacting Pathways in TGF-β-Treated Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BET Inhibitors: I-BET787 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a detailed comparison of two notable BET inhibitors: I-BET787 and the well-characterized tool compound JQ1.
Mechanism of Action: Targeting Transcriptional Regulation
Both this compound and JQ1 are small molecule inhibitors that competitively bind to the acetyl-lysine recognition pockets, known as bromodomains, of the BET protein family (BRD2, BRD3, and BRD4). By occupying these pockets, the inhibitors displace BET proteins from acetylated histones on chromatin. This disruption prevents the recruitment of transcriptional machinery, leading to the downregulation of key target genes involved in cell proliferation, survival, and inflammation.[1]
Two of the most critical pathways affected by BET inhibition are the MYC and NF-κB signaling cascades. MYC, a potent oncogene, is a key downstream target of BET proteins, and its suppression is a major mechanism of the anti-cancer effects of these inhibitors.[2][3] Similarly, BET proteins are involved in the transcriptional activation of NF-κB target genes, which play a crucial role in inflammation.[4]
Below is a diagram illustrating the general mechanism of action of BET inhibitors like this compound and JQ1.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and JQ1. It is important to note that direct head-to-head comparative studies are limited in the public domain, and data for this compound is less extensive than for the widely studied JQ1.
Table 1: In Vitro Binding Affinity against BRD4
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference(s) |
| This compound | BRD4 BD1 | - | 7.1 | ~79 | [5] |
| BRD4 BD2 | - | 5.9 | ~1259 | [5] | |
| JQ1 | BRD4 BD1 | AlphaScreen | - | 77 | [6] |
| BRD4 BD2 | AlphaScreen | - | 33 | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: In Vitro Cellular Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Data not publicly available | - | - | - |
| JQ1 | A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [4] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [4] | |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [4] | |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [4] | |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [4] | |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [4] | |
| H1975 | Lung Adenocarcinoma | ~1.0 (sensitive) | [7] | |
| H460 | Large Cell Carcinoma | >10 (resistant) | [7] | |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | 3.5 | [8] | |
| MCC-3 | Merkel Cell Carcinoma | ~0.8 | [9] | |
| MCC-5 | Merkel Cell Carcinoma | ~0.8 | [9] |
Note: IC50 values for JQ1 can vary significantly between cell lines and experimental conditions.
Table 3: Preclinical Pharmacokinetics
| Compound | Species | Route | Half-life (t½) | Bioavailability | Reference(s) |
| This compound | Mouse | Oral | Data not publicly available | Orally active | [5] |
| JQ1 | Mouse | - | ~1 hour | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate BET inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
I-BET787 vs. Other BET Inhibitors: A Comparative Guide for Researchers
In the rapidly evolving landscape of epigenetic therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs targeting transcriptional pathways in cancer. This guide provides a detailed comparison of I-BET787 (molibresib, GSK525762) with other notable BET inhibitors currently in clinical development, including pelabresib (B11934094) (CPI-0610), ZEN-3694, and birabresib (B1684437) (OTX015). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance based on available clinical trial data.
Mechanism of Action: Targeting Transcriptional Dysregulation
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promoters and enhancers of target genes.[1] This process is crucial for the expression of key oncogenes like MYC and components of pro-inflammatory signaling pathways such as NF-κB.[2][3] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Clinical Trial Data Comparison
The following tables summarize the clinical trial data for this compound and other selected BET inhibitors. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and combination agents.
Table 1: this compound (Molibresib, GSK525762) Clinical Trial Data
| Trial ID | Phase | Indication | Treatment | Key Efficacy Results | Common Treatment-Related Adverse Events (TRAEs) |
| NCT01587703 | I/II | Advanced Solid Tumors | Monotherapy | NUT Carcinoma (n=31): 3 confirmed PRs. In the Part 2 expansion (n=12), ORR was 8%, 50% had SD, median PFS was 4.8 months, and median OS was 5.0 months.[4] Castration-Resistant Prostate Cancer (CRPC) (n=35): 1 confirmed PR. In Part 2 (n=27), ORR was 4%, 22% had SD, median PFS was 8.0 months, and median OS was 9.1 months.[4] | Thrombocytopenia (64%), nausea (43%), decreased appetite (37%).[5] |
| NCT01943851 | I/II | Relapsed/Refractory Hematologic Malignancies | Monotherapy | Overall (n=111): ORR 13% (6 CRs, 7 PRs). MDS (Part 2, n=24): ORR 25% (3 CRs, 1 PR).[6] | Diarrhea (50%), nausea (46%), thrombocytopenia (40%). Grade ≥3: thrombocytopenia (37%), anemia (15%), febrile neutropenia (15%).[6] |
Table 2: Pelabresib (CPI-0610) Clinical Trial Data
| Trial ID | Phase | Indication | Treatment | Key Efficacy Results | Common Treatment-Emergent Adverse Events (TEAEs) |
| MANIFEST-2 (NCT04603495) | III | JAK inhibitor-naïve Myelofibrosis | Pelabresib + Ruxolitinib (B1666119) vs. Placebo + Ruxolitinib | Spleen Volume Reduction ≥35% at Week 24: 65.9% (Pelabresib arm) vs. 35.2% (Placebo arm) (p < 0.001).[7] | Any Grade: Thrombocytopenia (52.8%), anemia (44.8%). Grade ≥3: Anemia (23.1%), thrombocytopenia (13.2%).[7] |
| MANIFEST (NCT02158858) | II | Advanced Myelofibrosis (RUX-refractory/intolerant) | Monotherapy | Spleen Volume Reduction ≥25%: ~30% of patients. Total Symptom Score Reduction ≥50%: ~40% of patients.[8] Bone marrow fibrosis improvement in 17% of patients (by 1 grade).[8] | Nausea (39%), diarrhea (37%), dysgeusia (30%), asthenic conditions (30%).[9] |
| MANIFEST (NCT02158858) - Arm 4 | II | High-Risk Essential Thrombocythemia (HU-refractory/intolerant) | Monotherapy | Confirmed Complete Hematologic Response (CHR): 40%. Total Symptom Score Reduction: 86% of patients reported a reduction.[10] | Nausea (60%), diarrhea (35%), dysgeusia (35%).[10] |
Table 3: ZEN-3694 Clinical Trial Data
| Trial ID | Phase | Indication | Treatment | Key Efficacy Results | Common Grade ≥3 Toxicities |
| Phase Ib/IIa (NCT02711956) | Ib/IIa | Metastatic Castration-Resistant Prostate Cancer (mCRPC) (Abiraterone/Enzalutamide (B1683756) resistant) | ZEN-3694 + Enzalutamide | Median Radiographic Progression-Free Survival (rPFS): 9.0 months.[11] | Thrombocytopenia (4%).[11] |
| Phase 2b (NCT04986423) | IIb | mCRPC (Abiraterone progressors) | ZEN-3694 + Enzalutamide vs. Enzalutamide monotherapy | Ongoing, randomized trial.[12] | Data not yet mature. |
Table 4: Birabresib (OTX015, MK-8628) Clinical Trial Data
| Trial ID | Phase | Indication | Treatment | Key Efficacy Results | Common Treatment-Related Adverse Events |
| Phase Ib (NCT02259114) | Ib | Advanced Solid Tumors | Monotherapy | NUT Carcinoma (n=10): 3 partial responses. CRPC (n=26): Prolonged stable disease in 5 patients.[1][13] | Diarrhea (37%), nausea (37%), anorexia (30%), vomiting (26%), thrombocytopenia (22%).[1] |
| Phase I (NCT01713582) | I | Acute Leukemia | Monotherapy | 3 out of 41 patients achieved complete remission or complete remission with incomplete platelet recovery.[14] | Fatigue, increased bilirubin (B190676) concentration.[14] |
Experimental Protocols
This compound (Molibresib) - NCT01587703 (Solid Tumors)
-
Study Design: A phase I/II, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[15]
-
Patient Population: Patients aged ≥16 years with advanced solid tumors, including a specific cohort for NUT carcinoma.[15]
-
Treatment Protocol: Molibresib was administered orally once daily. Part 1 involved a single-patient dose escalation starting from 2 mg/day, followed by a 3+3 design after the first instance of a grade 2 or higher drug-related toxicity.[15] The recommended Phase 2 dose (RP2D) was determined to be 80 mg once daily.[15]
-
Key Assessments: Safety and tolerability were the primary objectives of Part 1. Efficacy was assessed based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Pharmacokinetic parameters were evaluated during weeks 1 and 3.[15]
Pelabresib (CPI-0610) - MANIFEST-2 (NCT04603495) (Myelofibrosis)
-
Study Design: A global, Phase 3, randomized, double-blind, placebo-controlled study.[16]
-
Patient Population: JAK inhibitor treatment-naïve patients with myelofibrosis.[16]
-
Treatment Protocol: Patients were randomized 1:1 to receive either pelabresib or placebo, in combination with ruxolitinib. Pelabresib/placebo was administered once daily for 14 consecutive days, followed by a 7-day break in a 21-day cycle. Ruxolitinib was administered twice daily throughout the cycle.[16]
-
Key Assessments: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24. Key secondary endpoints included the absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS at week 24.[17]
ZEN-3694 - Phase Ib/IIa (NCT02711956) (Prostate Cancer)
-
Study Design: A Phase Ib/IIa dose-escalation and dose-expansion study.[11]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone (B193195) and/or enzalutamide.[11]
-
Treatment Protocol: A 3+3 dose-escalation design was followed by dose expansion in parallel cohorts. ZEN-3694 was administered orally once daily in combination with enzalutamide.[11]
-
Key Assessments: The primary objective of the Phase Ib portion was to determine the safety and recommended Phase 2 dose of ZEN-3694 in combination with enzalutamide. Efficacy was assessed by radiographic progression-free survival (rPFS).[11]
Summary and Future Directions
This compound (molibresib) has demonstrated single-agent activity in heavily pretreated patient populations with solid tumors, particularly NUT carcinoma, and hematologic malignancies.[4][6] However, as with other first-generation BET inhibitors, its use can be limited by toxicities such as thrombocytopenia and gastrointestinal side effects.[6]
In comparison, pelabresib and ZEN-3694 are being investigated primarily in combination therapies. The MANIFEST-2 trial of pelabresib with ruxolitinib in myelofibrosis has shown a significant improvement in the primary endpoint of spleen volume reduction, suggesting a synergistic effect.[7] Similarly, ZEN-3694 in combination with enzalutamide has shown promising efficacy in a difficult-to-treat mCRPC population.[11]
The field of BET inhibition is moving towards more selective or next-generation inhibitors and rational combination strategies to enhance efficacy and mitigate toxicity. The data presented in this guide highlights the potential of this class of drugs across a range of malignancies. Further research is needed to identify predictive biomarkers to select patients most likely to respond and to optimize combination regimens for improved clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. onclive.com [onclive.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF PELABRESIB (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
I-BET787 In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of I-BET787's Performance Against Other BET Inhibitors and Standard-of-Care in Preclinical Models of Inflammation.
This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, a potent Bromodomain and Extra-Terminal (BET) inhibitor. For comparative purposes, its performance is contextualized alongside other well-characterized BET inhibitors, JQ1 and I-BET151, as well as the corticosteroid dexamethasone (B1670325), a standard-of-care anti-inflammatory agent. The data presented herein is compiled from various preclinical studies, primarily utilizing the lipopolysaccharide (LPS)-induced inflammation mouse model, a widely accepted paradigm for studying systemic inflammatory responses.
Mechanism of Action: BET Inhibition in Inflammation
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors. In the context of inflammation, BET proteins, particularly BRD4, are recruited to the promoters and enhancers of pro-inflammatory genes, facilitating their transcription. A key transcription factor implicated in this process is Nuclear Factor-kappa B (NF-κB). The binding of BRD4 to acetylated NF-κB and histones is critical for the expression of a wide array of inflammatory mediators, including cytokines and chemokines.
This compound and other BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This action prevents the recruitment of transcriptional machinery to pro-inflammatory gene loci, leading to a potent suppression of the inflammatory cascade.
Figure 1. Simplified signaling pathway of inflammation and the mechanism of action for this compound.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-inflammatory effects of this compound, JQ1, I-BET151, and dexamethasone in mouse models of LPS-induced inflammation. It is important to note that the data presented are compiled from different studies and are not the result of a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting these results.
Table 1: In Vivo Efficacy of BET Inhibitors in LPS-Induced Inflammation
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | Mouse | 1.5-15 mg/kg | Oral (p.o.) | Demonstrated effectiveness in a mouse model of inflammation.[1] |
| JQ1 | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Significantly reduced serum levels of TNF-α, IL-6, and MCP-1; improved survival in LPS-induced endotoxemia.[2] |
| I-BET151 | Mouse | Not specified | Not specified | In an experimental autoimmune encephalomyelitis mouse model, I-BET151 treatment decreased early clinical symptoms, which are dependent on cytokine production.[3] In RAW264.7 cells stimulated with LPS, it selectively inhibited IL-6 production.[3] |
Table 2: In Vivo Efficacy of Dexamethasone in LPS-Induced Inflammation
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Dexamethasone | Mouse | 5 mg/kg | Oral (p.o.) | Significantly lowered serum TNF-α and IL-6 levels in LPS-challenged mice.[4] |
| Dexamethasone | Mouse | Not specified | Not specified | Dose-dependently reduced the expression of IL-1β and TNF-α in the brains of mice after LPS administration.[5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is widely used to study the systemic inflammatory response and to evaluate the efficacy of anti-inflammatory compounds.
Objective: To induce a systemic inflammatory response mimicking sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Test compounds (this compound, JQ1, I-BET151, or dexamethasone) and appropriate vehicle
-
Syringes and needles for injection
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Test Compound + LPS).
-
Compound Administration: Administer the test compound or vehicle at the specified dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
LPS Challenge: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., 5-20 mg/kg) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
At specific time points post-LPS injection (e.g., 2, 4, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding for cytokine analysis.
-
Euthanize mice and collect tissues (e.g., liver, spleen, lungs) for further analysis (e.g., histology, gene expression).
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex bead-based assays.
Figure 2. Experimental workflow for the LPS-induced inflammation mouse model.
Conclusion
The available preclinical data indicates that BET inhibitors, including this compound, JQ1, and I-BET151, are effective in attenuating the inflammatory response in in vivo models. Their mechanism of action, which involves the epigenetic suppression of pro-inflammatory gene transcription, offers a targeted approach to modulating inflammation. While direct comparative studies are needed to definitively rank the in vivo potency of this compound against other BET inhibitors and standard-of-care agents like dexamethasone, the existing evidence supports its potential as a promising anti-inflammatory therapeutic. Further research with well-designed, head-to-head comparative studies will be crucial to fully elucidate the therapeutic window and clinical potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET151 selectively regulates IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
I-BET787: A Comparative Guide to Bromodomain Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of I-BET787's cross-reactivity with other bromodomain families, supported by available experimental data. This compound (also known as GSK3535787) is a potent, orally active pan-BET (Bromodomain and Extra-Terminal domain) inhibitor, showing high affinity for the bromodomains of the BET family of proteins (BRD2, BRD3, and BRD4). Understanding its selectivity profile is crucial for its application in research and therapeutic development.
Data Presentation: Cross-Reactivity Profile of this compound
This compound demonstrates high selectivity for the BET family of bromodomains over other bromodomain families. The available quantitative and semi-quantitative data are summarized below.
| Target Bromodomain | Parameter | Value | Selectivity vs. BRD4 (BD1) | Reference |
| BET Family | ||||
| BRD4 (BD1) | pIC50 | 7.1 | - | [1][2] |
| BRD4 (BD2) | pIC50 | 5.9 | ~16-fold | [1][2] |
| Non-BET Families | ||||
| BAZ2A | Fold Selectivity | 20–40-fold | 20–40-fold | [2] |
| CREBBP/EP300 | Fold Selectivity | 80–160-fold | 80–160-fold | [2] |
| Other 26 Bromodomains | Fold Selectivity | >500-fold | >500-fold | [2] |
Note: A comprehensive list of the 26 other bromodomains against which this compound showed >500-fold selectivity is not publicly available in the reviewed literature. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
The selectivity of this compound has been determined using various biochemical assays. While specific detailed protocols for this compound are proprietary, this section outlines the general methodologies for the key experiments commonly used in the field for assessing bromodomain inhibitor activity.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is widely used to study protein-protein interactions and their inhibition.
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. For bromodomain binding, a biotinylated histone peptide (the natural ligand) is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain protein is bound to anti-GST antibody-coated acceptor beads. The interaction between the bromodomain and the histone peptide brings the beads together, generating a luminescent signal. An inhibitor like this compound will compete with the histone peptide for binding to the bromodomain, thus preventing the beads from coming into proximity and causing a decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, biotinylated histone peptide, GST-tagged bromodomain protein, streptavidin-donor beads, and anti-GST acceptor beads at desired concentrations.
-
Inhibitor Incubation: In a microplate, add the bromodomain protein and the test compound (e.g., this compound) at various concentrations. Incubate to allow for binding.
-
Ligand Addition: Add the biotinylated histone peptide to the wells and incubate to allow for the competitive binding to occur.
-
Bead Addition: Add the acceptor beads, followed by the donor beads, with incubation steps after each addition in subdued light.
-
Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: The decrease in signal in the presence of the inhibitor is used to calculate IC50 values.
BROMOscan™
This is a proprietary competition binding assay platform from Eurofins Discovery used for quantitative analysis of compound binding to a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A lower amount of bound bromodomain indicates stronger competition from the test compound.
General Protocol:
-
Compound Preparation: The test compound (this compound) is prepared at various concentrations.
-
Binding Assay: The DNA-tagged bromodomains are incubated with the test compound and an immobilized ligand specific for the bromodomain active site.
-
Quantification: After incubation and washing steps, the amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are used to determine the dissociation constants (Kd) for the interaction between the test compound and each bromodomain in the panel.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
General Protocol:
-
Sample Preparation: The bromodomain protein and this compound are prepared in the same, precisely matched buffer to minimize heats of dilution. Samples are degassed before use.
-
Titration: The ITC instrument is set to the desired temperature. The ligand solution is loaded into the injection syringe, and the protein solution is placed in the sample cell. A series of small injections of the ligand into the protein solution is performed.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the action of this compound.
Caption: General signaling pathway of BET inhibition by this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
References
A Comparative Analysis of BET Inhibitors: I-BET787 vs. I-BET151
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical epigenetic regulators and promising therapeutic targets in a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting these proteins have shown significant potential in preclinical and clinical studies. This guide provides a detailed comparative analysis of two prominent pan-BET inhibitors, I-BET787 and I-BET151, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Reading Between the Lines of the Epigenome
Both this compound and I-BET151 are potent small molecule inhibitors that function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains.[1] This action displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones and transcriptional regulators. The ultimate consequence is the suppression of target gene transcription, including key oncogenes and pro-inflammatory cytokines.[1][2]
The BET protein BRD4, in particular, plays a crucial role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, which is essential for transcriptional elongation. By disrupting the BRD4-acetylated histone interaction, BET inhibitors effectively stall the expression of genes critical for cell proliferation and inflammation.[2]
Comparative Performance: A Data-Driven Look
The following tables summarize the available quantitative data for this compound and I-BET151, offering a side-by-side comparison of their potency and selectivity.
| Compound | Target | pIC50 | IC50 | Reference |
| This compound | BRD4 BD1 | 7.1 | [3] | |
| BRD4 BD2 | 5.9 | [3] | ||
| Human Whole Blood MCP-1 | 6.9 | [4] | ||
| LPS-stimulated hWB IL-6 | 6.5 | [4] | ||
| I-BET151 | BRD2 | 0.5 µM | [5] | |
| BRD3 | 0.25 µM | [5] | ||
| BRD4 | 6.1 | 0.79 µM | [5][6] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In Vitro and In Vivo Applications
I-BET151 has been extensively studied in the context of oncology. It has demonstrated efficacy in various hematological malignancies and solid tumors by inducing cell cycle arrest and apoptosis.[7][8] Preclinical studies have shown its ability to inhibit the growth of MLL-rearranged leukemia cells and glioblastoma cells.[9][10] Furthermore, I-BET151 has been shown to modulate key signaling pathways including NF-κB, Notch, and Hedgehog.[7][11]
This compound has been highlighted for its potent anti-inflammatory properties. It has shown efficacy in mouse models of inflammation and is suitable for both oral and intravenous administration.[3][12] This makes it a valuable tool for studying the role of BET proteins in inflammatory and autoimmune diseases.
Signaling Pathways and Experimental Workflows
The inhibition of BET proteins by this compound and I-BET151 has a cascading effect on multiple downstream signaling pathways. A simplified representation of the general mechanism of BET inhibition is provided below.
Caption: General mechanism of action for BET inhibitors like this compound and I-BET151.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of these inhibitors.
Caption: A standard workflow for in vitro evaluation of BET inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative methodologies for key experiments.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or I-BET151 in culture medium. Add the compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay (ELISA)
-
Cell Stimulation: Plate immune cells (e.g., peripheral blood mononuclear cells) and treat with this compound or I-BET151 for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's protocol.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and compare the levels between treated and untreated samples.
In Vivo Mouse Model of Inflammation
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer this compound or I-BET151 via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.[3]
-
Induction of Inflammation: After a specified pretreatment time, induce inflammation using an appropriate model (e.g., LPS challenge).
-
Sample Collection: At a designated time point post-inflammation induction, collect blood or tissue samples for analysis.
-
Analysis: Measure inflammatory markers (e.g., cytokines in serum, immune cell infiltration in tissues) to assess the efficacy of the inhibitor.
Conclusion
Both this compound and I-BET151 are valuable chemical probes for investigating the biological functions of BET proteins. The choice between these two inhibitors will largely depend on the specific research question and experimental context. I-BET151 has a more extensive publication record in cancer biology, while this compound presents a promising profile for studies focused on inflammation. The data and protocols provided in this guide are intended to facilitate an informed decision and aid in the design of robust and reproducible experiments.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 5. I-BET151 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 8. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The BET Bromodomain Inhibitor I-BET151 Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
I-BET787: A Next-Generation BET Inhibitor on the Horizon
A Comparative Analysis of I-BET787 and its Predecessor, I-BET762, in Preclinical Cancer Models
The landscape of epigenetic cancer therapy is continuously evolving, with Bromodomain and Extra-Terminal (BET) inhibitors emerging as a promising class of drugs. These agents target BET proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation marks and regulators of gene transcription, including key oncogenes like c-Myc. This compound is a novel, orally active BET inhibitor that has been optimized for its chemical and pharmacokinetic properties. While specific preclinical data on the anti-cancer efficacy of this compound is emerging, a comprehensive understanding of its potential can be gleaned from a comparative analysis with its well-characterized predecessor, I-BET762 (also known as molibresib or GSK525762). This guide provides a detailed comparison of the available data for both compounds, offering researchers and drug development professionals a framework for evaluating the therapeutic potential of this compound.
Mechanism of Action: Disrupting Oncogenic Transcription
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors.[1] This displacement from chromatin leads to the downregulation of key cancer-driving genes. A primary target of this inhibition is the MYC oncogene, the suppression of which is a significant contributor to the anti-cancer effects of BET inhibitors.[1][2] This mechanism of action is shared by both I-BET762 and the newer this compound.
Comparative Efficacy in Preclinical Cancer Models
While in-depth preclinical cancer studies for this compound are not yet widely published, its efficacy in a mouse model of inflammation has been demonstrated.[3] For a direct comparison of anti-cancer activity, we will focus on the extensive preclinical data available for I-BET762 in various cancer models.
Breast Cancer
In preclinical models of breast cancer, I-BET762 has shown significant activity, particularly in triple-negative breast cancer (TNBC).
| Compound | Cancer Model | Metric | Result | Reference |
| I-BET762 | MDA-MB-231 (TNBC Cell Line) | IC50 | 0.46 ± 0.4 µM | [4] |
| I-BET762 | MMTV-PyMT Mouse Model (ER- Breast Cancer) | Tumor Development | Significantly delayed tumor onset | [4] |
Lung Cancer
I-BET762 has also been evaluated for its potential in preventing lung carcinogenesis.
| Compound | Cancer Model | Metric | Result | Reference |
| I-BET762 | A549 (NSCLC Cell Line) | Protein Expression | Increased p27, decreased Cyclin D1 and c-Myc | [4] |
| I-BET762 | Vinyl Carbamate-induced Lung Carcinogenesis in A/J Mice | Tumor Development | Significantly delayed tumor development | [4] |
NUT Midline Carcinoma (NMC)
NMC is a rare and aggressive cancer defined by a chromosomal rearrangement involving the NUTM1 gene, most commonly resulting in a BRD4-NUT fusion oncoprotein. This makes it a prime target for BET inhibitors.
| Compound | Cancer Model | Metric | Result | Reference |
| I-BET762 | NMC Patient-Derived Xenografts | Tumor Growth | Inhibition of tumor growth | [5] |
| I-BET762 | NMC Cell Lines | IC50 | 50 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in key studies of I-BET762.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of I-BET762 or JQ1 for 48 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration of the inhibitor that caused a 50% reduction in cell viability (IC50) was calculated.[4]
In Vivo Breast Cancer Chemoprevention Study
-
Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.
-
Treatment: Female MMTV-PyMT mice were fed a control diet or a diet containing I-BET762 (60 mg/kg) starting at 4 weeks of age.
-
Endpoint: Mice were monitored twice weekly for tumor development by palpation. The primary endpoint was the time to the appearance of the first palpable tumor.[4]
In Vivo Lung Cancer Chemoprevention Study
-
Animal Model: A/J mice, a strain susceptible to chemically induced lung tumors.
-
Carcinogen: Mice were injected with vinyl carbamate (B1207046) to induce lung carcinogenesis.
-
Treatment: Following carcinogen exposure, mice were placed on a control diet or a diet containing I-BET762.
-
Endpoint: After a specified period, mice were euthanized, and their lungs were examined for tumor formation (number and size of tumors).[4]
Combination Therapies: The Future of BET Inhibition
A significant area of investigation for BET inhibitors is their use in combination with other anti-cancer agents to enhance efficacy and overcome resistance. Preclinical studies have shown that combining BET inhibitors with other targeted therapies or immunotherapies can lead to synergistic anti-tumor effects.[6] While specific combination studies for this compound are yet to be published, the data from I-BET762 and other BET inhibitors provide a strong rationale for this approach.
Conclusion
This compound represents a promising next-generation BET inhibitor, building on the foundation established by compounds like I-BET762. While comprehensive preclinical anti-cancer data for this compound is still emerging, the extensive research on I-BET762 in various cancer models, including breast, lung, and NUT midline carcinoma, highlights the therapeutic potential of this class of drugs. The ability of BET inhibitors to downregulate key oncogenic drivers such as c-Myc, coupled with their potential for synergistic activity in combination therapies, positions them as a valuable tool in the armamentarium against cancer. Further studies are eagerly awaited to delineate the specific efficacy profile of this compound and its potential advantages over existing BET inhibitors.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of BET Inhibition: A Comparative Guide on I-BET787 and a Review of Preclinical Oncology Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the bromodomain and extra-terminal (BET) inhibitor I-BET787, placing its known characteristics in the context of widely studied alternatives in preclinical oncology. A notable scarcity of publicly available peer-reviewed data on this compound's efficacy in cancer models necessitates a broader comparison with established BET inhibitors to offer a comprehensive perspective for future research.
While this compound has been optimized for its anti-inflammatory properties, its performance in oncology remains largely undocumented in public literature.[1][2] This guide, therefore, summarizes the available data for this compound and contrasts it with the extensive body of research on the prototypical BET inhibitor JQ1 and the clinical candidate I-BET762, focusing on their effects in cancer models.
Comparative Analysis of BET Inhibitors
The following tables summarize the available quantitative data for this compound and provide a comparative look at the preclinical oncology data for JQ1 and I-BET762.
Table 1: this compound Inhibitory Activity and In Vivo Efficacy
| Compound | Target | pIC50 (BD1) | pIC50 (BD2) | In Vivo Model | Dosing | Outcome |
| This compound | BRD4 | 7.1 | 5.9 | Mouse model of inflammation | 1.5-15 mg/kg (p.o.) | Effective in reducing inflammation. Mouse body weights were not significantly affected.[3] |
Table 2: Comparative Efficacy of JQ1 and I-BET762 in Preclinical Cancer Models
| Compound | Cancer Model | Assay | IC50 / Outcome |
| JQ1 | NUT Midline Carcinoma (NMC) Xenograft | In Vivo | 50 mg/kg daily reduced tumor volume.[4] |
| Colorectal Cancer (CT26) | In Vivo | Delayed tumor growth and increased median survival.[5] | |
| T-cell Lymphoma Cell Lines (Jurkat, etc.) | Cell Viability | Synergistic anti-tumor effect with Dasatinib. | |
| I-BET762 | Cutaneous T-Cell Lymphoma (CTCL) Cell Lines | Cell Viability | Synergistic effect with HDAC inhibitors, inducing apoptosis.[6] |
| Breast and Lung Cancer Models | In Vivo | Significantly delayed tumor development.[3] | |
| Pancreatic Cancer Cells | Protein Expression | Decreased c-Myc and p-Erk 1/2 protein levels and inhibited proliferation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by BET inhibitors and a typical experimental workflow for their evaluation.
Figure 1. Generalized signaling pathway of pan-BET inhibitors.
Figure 2. A typical experimental workflow for evaluating BET inhibitors.
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed methodologies. Below are outlines of key experimental protocols frequently employed in the evaluation of BET inhibitors.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., this compound, JQ1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Model Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BET inhibitor (e.g., this compound) and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
The development of this compound as a potent pan-BET inhibitor with favorable properties for both oral and intravenous administration marks a significant advancement in the field.[1][2] However, for its potential in oncology to be fully realized and for its experimental results to be considered reproducible within this context, a substantial body of preclinical cancer-specific data is required. By comparing the known attributes of this compound with the extensive oncology data available for inhibitors like JQ1 and I-BET762, researchers can better position future studies. The provided experimental protocols and pathway diagrams serve as a foundational resource for the design and interpretation of such future investigations, which will be critical in determining the ultimate role of this compound in cancer therapy.
References
- 1. Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BET Inhibitors: I-BET787 and ABBV-075
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, bromodomain and extra-terminal (BET) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive head-to-head comparison of two prominent pan-BET inhibitors, I-BET787 and ABBV-075 (Mivebresib), summarizing their performance based on available preclinical data.
At a Glance: Key Performance Indicators
| Feature | This compound | ABBV-075 (Mivebresib) |
| Binding Affinity | pIC50 (BRD4 BD1): 7.1 pIC50 (BRD4 BD2): 5.9[1] | Ki (BRD4): 1.5 nM[2] Ki (BRD2/T): 1-2.2 nM[3] |
| Selectivity | >500-fold selectivity over 26 bromodomains, with moderate activity against BAZ2A (20–40-fold) and CREBBP/EP300 (80–160-fold).[4] | Highly selective against 18 bromodomain proteins (Kd > 1 μM), with ~10-fold weaker potency towards BRD3 (Ki of 12.2 nM) and moderate activity towards CREBBP (Kd = 87 μM).[3] |
| Cellular Activity | Potent anti-inflammatory activity; inhibits LPS-stimulated IL-6 and MCP-1 production in human whole blood with pIC50 values of 6.5 and 6.9, respectively.[4] | Broad antiproliferative activity across various cancer cell lines. Induces G1 cell cycle arrest in solid tumors and apoptosis in hematological malignancies.[3][5] IC50 values in the low nanomolar range for several leukemia and lymphoma cell lines.[3] |
| In Vivo Efficacy | Demonstrates efficacy in a mouse model of inflammation.[1] | Shows comparable or superior efficacy to standard-of-care agents in various xenograft mouse models of cancer.[3] |
| Clinical Development | Preclinical candidate. | Has entered Phase I clinical trials for solid tumors and hematological malignancies.[5][6] |
Mechanism of Action: Targeting the BET Family
Both this compound and ABBV-075 are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the bromodomains of BET proteins, this compound and ABBV-075 disrupt this interaction, leading to the downregulation of key oncogenes and inflammatory genes, most notably c-MYC.[6][7]
Comparative Performance Data
Biochemical Activity
| Compound | Target | Assay Type | pIC50 | Ki (nM) | Reference |
| This compound | BRD4 BD1 | - | 7.1 | - | [1] |
| BRD4 BD2 | - | 5.9 | - | [1] | |
| ABBV-075 | BRD4 | TR-FRET | - | 1.5 | [2][8] |
| BRD2 | TR-FRET | - | 1.0 | [3] | |
| BRD3 | TR-FRET | - | 12.2 | [3] | |
| BRDT | TR-FRET | - | 2.2 | [3] |
Cellular Proliferation (IC50)
| Cell Line | Cancer Type | ABBV-075 IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0064 | [3] |
Experimental Protocols
General Workflow for In Vitro Cellular Assays
Proliferation Assay (as described for ABBV-075)
Cancer cell lines are seeded in 96-well plates and treated with a serial dilution of the BET inhibitor or DMSO as a vehicle control. After a 72-hour incubation period, cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[3]
Western Blotting for Target Engagement
Cells are treated with the BET inhibitor for a specified period (e.g., 24 hours). Following treatment, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP, p21) and a loading control (e.g., β-actin). Subsequent incubation with a secondary antibody and a chemiluminescent substrate allows for the visualization and quantification of protein expression levels.[9]
In Vivo Tumor Xenograft Model
Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The BET inhibitor is administered orally at a specified dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis.[3]
Summary and Conclusion
Both this compound and ABBV-075 are potent pan-BET inhibitors with distinct preclinical characterization profiles. ABBV-075 has been extensively evaluated in a broad range of cancer models and has progressed to clinical trials, demonstrating its potential as an anti-cancer agent. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, particularly in hematological malignancies.
This compound has shown significant promise in preclinical models of inflammation. While its anti-cancer activity is less documented in publicly available literature, its potent inhibition of BET bromodomains suggests potential in this area as well.
The choice between these two inhibitors for research and development purposes will depend on the specific therapeutic area of interest. ABBV-075 provides a more established profile for oncology research, while this compound presents a strong candidate for inflammatory disease models. Further head-to-head studies would be beneficial to directly compare their efficacy and safety profiles in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 5. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of I-BET787 for BET Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of I-BET787, a potent pan-BET (Bromodomain and Extra-Terminal) protein inhibitor, in comparison to other notable BET inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound (also known as GSK3535787) is a potent, orally active pan-BET bromodomain inhibitor. It demonstrates high affinity for the first bromodomain (BD1) and the second bromodomain (BD2) of BRD4. While it effectively inhibits the entire BET family (BRD2, BRD3, BRD4, and BRDT), it maintains significant selectivity over a broad range of other bromodomain-containing proteins, with some notable exceptions. This guide will delve into the specifics of its binding profile and compare it with other well-characterized BET inhibitors such as the pan-BET inhibitor JQ1, the BD2-selective inhibitor ABBV-744, and the pan-BET inhibitor I-BET151.
Comparative Specificity of BET Inhibitors
The specificity of a BET inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the binding affinities (pIC50, IC50, or Kd) of this compound and other key inhibitors across the BET family and selected non-BET bromodomains.
Table 1: Binding Affinities (pIC50) of this compound for BRD4 Bromodomains
| Inhibitor | BRD4 BD1 (pIC50) | BRD4 BD2 (pIC50) |
| This compound | 7.1 | 5.9 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.[1][2][3]
Table 2: Comparative Binding Affinities (IC50/Kd in nM) of Various BET Inhibitors
| Target | This compound (IC50/Kd in nM) | (+)-JQ1 (IC50/Kd in nM) | I-BET151 (IC50/Kd in nM) | ABBV-744 (IC50 in nM) |
| BRD2-BD1 | Data not available | ~128 (Kd) | ~500 (IC50) | 2449 |
| BRD2-BD2 | Data not available | ~77 (IC50) | 20-100 (Kd) | 4 |
| BRD3-BD1 | Data not available | Data not available | ~250 (IC50) | Data not available |
| BRD3-BD2 | Data not available | Data not available | 20-100 (Kd) | 18 |
| BRD4-BD1 | ~79.4 (Calculated from pIC50) | ~50 (Kd) | ~790 (IC50) | Data not available |
| BRD4-BD2 | ~1258.9 (Calculated from pIC50) | ~90 (Kd) | 20-100 (Kd) | 18 |
| BRDT-BD1 | Data not available | Data not available | Data not available | Data not available |
| BRDT-BD2 | Data not available | Data not available | Data not available | 18 |
| CREBBP | 80–160-fold less potent than for BETs | >10,000 | Data not available | Data not available |
| BAZ2A | 20–40-fold less potent than for BETs | Data not available | Data not available | Data not available |
Note: This table is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
This compound demonstrates high selectivity for BET bromodomains, showing over 500-fold selectivity against a panel of 26 other bromodomains.[2] However, it exhibits some cross-reactivity with the bromodomains of CREBBP/EP300 (80–160-fold less potent) and BAZ2A (20–40-fold less potent).[2]
Experimental Protocols for Specificity Validation
Accurate determination of inhibitor specificity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used in the characterization of BET inhibitors.
NanoBRET™ Target Engagement Intracellular BET BRD Assay
This assay measures the binding of a compound to a target protein within intact cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused BET bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the same bromodomain (the acceptor). Competitive binding of an inhibitor disrupts this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Seed cells expressing the NanoLuc®-BET bromodomain fusion protein in a 96-well plate and incubate overnight.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and serially diluted test compound (e.g., this compound) to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.
Principle: The assay utilizes two types of beads: Donor beads that generate singlet oxygen upon illumination at 680 nm, and Acceptor beads that emit light at 520-620 nm when in close proximity to the singlet oxygen. A biotinylated histone peptide is bound to streptavidin-coated Donor beads, and a GST-tagged BET bromodomain is bound to anti-GST antibody-coated Acceptor beads. When the bromodomain binds to the histone peptide, the beads are brought into proximity, generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the GST-tagged BET bromodomain protein, the biotinylated acetylated histone peptide, and serial dilutions of the test inhibitor.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.
-
Bead Addition: Add the Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubation in the Dark: Incubate the plate for 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust technology for studying biomolecular interactions, offering high sensitivity and low background.
Principle: This assay measures the energy transfer between a long-lifetime lanthanide donor (e.g., Terbium) and a suitable acceptor fluorophore (e.g., fluorescein (B123965) or GFP). A Terbium-labeled anti-tag antibody binds to a tagged BET bromodomain, and a fluorescently labeled histone peptide binds to the bromodomain. When the two are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor competes with the histone peptide, disrupting FRET.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged BET bromodomain, the Terbium-labeled antibody, the fluorescently labeled histone peptide, and serial dilutions of the test inhibitor.
-
Reaction Mixture: In a microplate, combine the BET bromodomain and the Terbium-labeled antibody and incubate.
-
Inhibitor and Peptide Addition: Add the test inhibitor followed by the fluorescently labeled histone peptide.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature.
-
Signal Reading: Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Signaling Pathways Modulated by BET Inhibition
BET proteins are critical regulators of gene transcription, and their inhibition impacts several key signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. BRD4, a member of the BET family, plays a crucial role in activating NF-κB-dependent gene expression.
Mechanism of Action:
-
Stimulation: Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex.
-
IκBα Degradation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα releases the p50/p65 NF-κB dimer, which translocates to the nucleus.
-
BRD4 Recruitment: In the nucleus, NF-κB binds to the promoters of target inflammatory genes. BRD4 is recruited to these sites through its interaction with acetylated histones and acetylated RelA/p65.
-
Transcriptional Activation: BRD4 recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to transcriptional elongation and the production of pro-inflammatory cytokines like IL-6.
-
Inhibition by this compound: this compound competes with acetylated histones for binding to the bromodomains of BRD4, preventing its recruitment to chromatin and thereby inhibiting the transcription of NF-κB target genes.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. BET proteins have been shown to be negative regulators of Nrf2 activity.
Mechanism of Action:
-
Basal State: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation.
-
Oxidative Stress: In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.
-
Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoters of target genes, inducing the expression of antioxidant and cytoprotective enzymes.
-
BET Protein Repression: BET proteins, such as BRD4, can be recruited to AREs and repress the transcriptional activity of Nrf2.
-
Effect of this compound: By inhibiting BET proteins, this compound can alleviate the repression of Nrf2, leading to an enhanced antioxidant response. This can have dual effects, being potentially beneficial in inflammatory conditions but possibly promoting cancer cell survival.
Conclusion
This compound is a potent pan-BET inhibitor with a favorable selectivity profile. Its high affinity for BRD4 and broad activity against the BET family, coupled with selectivity over many other bromodomains, make it a valuable tool for studying the biological roles of BET proteins and a promising candidate for therapeutic development in oncology and inflammatory diseases. The comparative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions regarding the use of this compound and other BET inhibitors in their studies. Further investigation into the precise binding affinities of this compound across the entire BET family and a wider range of off-targets will continue to refine our understanding of its specificity and therapeutic potential.
References
Navigating the Therapeutic Window of BET Inhibitors: A Comparative Analysis of I-BET787
For researchers, scientists, and drug development professionals, understanding the therapeutic index—the balance between a drug's efficacy and its toxicity—is paramount. In the burgeoning field of epigenetic therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as promising candidates for treating a range of diseases, from cancer to inflammation. This guide provides a comparative assessment of the therapeutic profile of I-BET787 against other notable BET inhibitors, supported by preclinical data.
The allure of BET inhibitors lies in their ability to modulate gene expression by preventing BET proteins from binding to acetylated histones, a critical step in the transcription of key oncogenes and inflammatory mediators. However, as with many targeted therapies, "on-target" toxicities can limit their clinical utility. Dose-limiting side effects, such as thrombocytopenia and gastrointestinal issues, are common across this class of drugs.[1][2] Therefore, identifying inhibitors with a wider therapeutic window is a key goal in the development of new BET-targeted therapies.
Comparative Preclinical Efficacy and Toxicity
While a direct head-to-head study formally calculating and comparing the therapeutic index of this compound against other BET inhibitors in a single model is not publicly available, a comparative analysis of their preclinical efficacy and toxicity data can provide valuable insights into their relative therapeutic windows.
This compound is a potent pan-BET inhibitor that has demonstrated efficacy in preclinical models of inflammation.[3] It exhibits inhibitory activity against the first (BD1) and second (BD2) bromodomains of BRD4. Other well-characterized BET inhibitors include the early-generation tool compound JQ1 and the clinical candidates OTX-015 (Birabresib) and I-BET762 (Molibresib).[4][5] More recent developments have also focused on domain-selective inhibitors, such as those targeting only BD1 or BD2, in an effort to improve the toxicity profile.[3][6]
Below is a summary of key preclinical data for this compound and other representative BET inhibitors.
| Inhibitor | Type | Target (IC50/pIC50) | Preclinical Efficacy Models | Key Toxicities Observed (in vivo) |
| This compound | Pan-BET | BRD4 BD1 (pIC50: 7.1), BRD4 BD2 (pIC50: 5.9) | Mouse models of inflammation | Not specified in available public data |
| JQ1 | Pan-BET | BRD4 (IC50: ~50 nM) | Various cancer cell lines and xenograft models (e.g., leukemia, triple-negative breast cancer)[5][7] | Short half-life limits in vivo studies |
| OTX-015 (Birabresib) | Pan-BET | BRD2, BRD3, BRD4 | Acute leukemia, non-small cell lung cancer, pediatric ependymoma models[2][5][8] | Thrombocytopenia, gastrointestinal toxicities[1] |
| I-BET762 (Molibresib) | Pan-BET | BRD2, BRD3, BRD4 | Neuroblastoma, pancreatic cancer models | Similar toxicity profile to other early-generation pan-BET inhibitors[1] |
| ABBV-744 | BD2-selective | - | Prostate cancer xenograft models | Better tolerated than pan-BET inhibitors, with reduced thrombocytopenia[9] |
Signaling Pathways and Experimental Workflows
BET inhibitors exert their effects by modulating complex signaling networks. One of the key pathways implicated in both inflammation and cancer, and regulated by BET proteins, is the NF-κB signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of I-BET787: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for I-BET787 with detailed disposal procedures is not publicly available. The following guidelines are based on general best practices for the disposal of laboratory chemical waste and should be supplemented by a thorough review of your institution's specific protocols and consultation with your Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent pan-BET bromodomain inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound Physicochemical and Storage Data
For safe handling and storage, key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 321.81 g/mol | [1] |
| Formula | C16H20ClN3O2 | [1] |
| Appearance | Solid | [1] |
| Stock Solution Storage | ||
| -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocol: this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and leak-proof container. The container must be made of a material compatible with the solvent used.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Storage of Waste:
-
Store this compound waste containers in a designated and properly labeled satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials.
-
Keep waste containers tightly closed except when adding waste.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper and safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling I-BET787
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of I-BET787, a potent BET bromodomain inhibitor. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a certified chemical fume hood.- Nitrile or neoprene gloves (double-gloved).- Disposable solid-front lab coat with tight-fitting cuffs.- Safety goggles (if not using a full-face respirator).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation and Handling | - Nitrile or neoprene gloves.- Lab coat.- Safety glasses with side shields or safety goggles. | Reduced risk of aerosolization compared to handling the powder, but skin and eye protection remain essential to prevent accidental splashes. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step guidance details the operational workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's safety officer.
-
Storage of Solid Compound: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures for the solid powder are -20°C for up to 3 years and 4°C for up to 2 years.[1]
-
Storage of Stock Solutions: Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Preparation of Stock Solutions
Note: All handling of solid this compound for stock solution preparation must be performed in a certified chemical fume hood with appropriate PPE.
-
Pre-use Check: Before opening, centrifuge the vial to ensure all powder is at the bottom.
-
Solvent Selection: this compound is soluble in DMSO.
-
Calculation: Use the following table to determine the required volume of solvent for a desired concentration. For example, to prepare a 10 mM stock solution from 5 mg of this compound, you would add 1.5538 mL of DMSO.
| Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 3.1075 mL | 15.5376 mL | 31.0752 mL |
| 5 mM | 0.6215 mL | 3.1075 mL | 6.2150 mL |
| 10 mM | 0.3108 mL | 1.5538 mL | 3.1075 mL |
(Table adapted from MedChemExpress stock solution preparation table)[2]
-
Dissolution: Add the calculated volume of solvent to the vial. Cap securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
Experimental Use
-
Containment: All work with this compound, both in solid and liquid form, should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Aseptic Technique: When working with cell cultures, use sterile techniques to prevent contamination.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard in regular trash or down the drain.
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, flasks) must be collected in a designated hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Segregation: Ensure that this compound waste is segregated from other waste streams according to your institution's hazardous waste management guidelines. All waste containers must be clearly labeled with their contents.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
